6-Aminocaproic acid
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXKOJJOQWFEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Record name | aminocaproic acid | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Aminocaproic_acid | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020070 | |
| Record name | Aminocaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid | |
| Record name | Hexanoic acid, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Aminocaproic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Aminocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C | |
| Record name | SID57260392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Aminocaproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-AMINOCAPROIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER | |
CAS No. |
60-32-2 | |
| Record name | 6-Aminohexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-32-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aminocaproic acid [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminocaproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | aminocaproic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-aminohexanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400230 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-aminohexanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26154 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 6-amino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Aminocaproic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aminocaproic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.427 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMINOCAPROIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6F3787206 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-AMINOCAPROIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202-203 °C, 205 °C | |
| Record name | Aminocaproic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00513 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6-AMINOCAPROIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Aminocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Antifibrinolytic Action of 6-Aminocaproic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) in the fibrinolytic system. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this clinically significant antifibrinolytic agent.
Core Mechanism of Action: Competitive Inhibition of Lysine Binding Sites
This compound is a synthetic derivative of the amino acid lysine.[1] Its primary mechanism of action lies in its structural analogy to lysine, which allows it to act as a competitive inhibitor of the lysine-binding sites on plasminogen and plasmin.[1][2][3] These lysine-binding sites are crucial for the assembly of the fibrinolytic components on the fibrin clot surface, a prerequisite for efficient fibrin degradation.
The fibrinolytic process is initiated when plasminogen, an inactive zymogen, is converted to the active serine protease plasmin by tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).[1] This activation is significantly enhanced when both plasminogen and tPA are bound to fibrin. By occupying the lysine-binding sites on plasminogen, this compound effectively prevents plasminogen from binding to the fibrin clot.[1] This inhibition of binding has two major consequences:
-
Reduced Plasminogen Activation: The colocalization of plasminogen and tPA on the fibrin surface is critical for efficient plasminogen activation. By preventing plasminogen from binding to fibrin, this compound significantly reduces the rate of plasmin formation.[1][2][3]
-
Inhibition of Plasmin Activity: To a lesser extent, this compound can also inhibit the activity of already formed plasmin by binding to its lysine-binding sites, thereby preventing plasmin from effectively degrading the fibrin matrix.[4]
The overall effect is a potent inhibition of fibrinolysis, leading to the stabilization of fibrin clots.[1][2][3] This makes this compound a valuable therapeutic agent in clinical situations characterized by excessive bleeding due to hyperfibrinolysis.[5]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the normal fibrinolytic pathway and the mechanism by which this compound disrupts this process.
Quantitative Data
The inhibitory effects of this compound on the fibrinolytic system have been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Context | Reference |
| Ki | 5.7 µM | Inhibition of Glu-Plasminogen binding to Streptokinase | [6] |
| Ki | 81.1 µM | Inhibition of mini-Plasminogen binding to Streptokinase | [6] |
| IC50 | 10 µM | Inhibition of Streptokinase-induced Plasminogen activation | [6] |
| Effective Concentration | 61.5 µg/mL | Inhibition of fibrinolysis in Asian elephant plasma | [2][3] |
| Therapeutic Concentration | ≥ 130 µg/mL | Target concentration in human plasma for therapeutic effect | [7] |
Experimental Protocols
The antifibrinolytic activity of this compound is assessed using a variety of in vitro assays. Detailed methodologies for key experiments are provided below.
In Vitro Clot Lysis Assay
This assay measures the ability of a substance to inhibit the lysis of a pre-formed clot.
Principle: A plasma clot is formed in vitro and then exposed to a plasminogen activator. The rate of clot lysis is monitored over time, typically by measuring changes in optical density. The inhibitory effect of this compound is determined by comparing the lysis time in its presence to a control.[8][9]
Methodology:
-
Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.[8][9]
-
Clot Formation: In a 96-well plate, plasma is mixed with a coagulation activator (e.g., tissue factor) and calcium chloride to initiate clot formation. The plate is incubated to allow for complete coagulation.[8]
-
Lysis Induction: A solution containing a plasminogen activator (e.g., tPA) and varying concentrations of this compound (or a vehicle control) is added to the wells containing the pre-formed clots.[8]
-
Monitoring Lysis: The optical density of the wells is monitored over time at a specific wavelength (e.g., 405 nm) using a plate reader. A decrease in optical density indicates clot lysis.[8]
-
Data Analysis: The time to 50% clot lysis (CLT50) is calculated for each concentration of this compound and compared to the control. An increase in CLT50 indicates an inhibitory effect.
Chromogenic Plasmin Activity Assay
This assay directly measures the enzymatic activity of plasmin.
Principle: Plasminogen is activated to plasmin, which then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The rate of color development is proportional to the plasmin activity.[10][11] this compound's effect on plasminogen activation can be quantified by its ability to reduce the rate of color formation.
Methodology:
-
Reagent Preparation: Prepare solutions of plasminogen, a plasminogen activator (e.g., streptokinase or tPA), and a chromogenic substrate specific for plasmin (e.g., S-2251).[10][11]
-
Assay Reaction: In a microplate, combine plasminogen, the plasminogen activator, and different concentrations of this compound.
-
Substrate Addition: Add the chromogenic substrate to initiate the colorimetric reaction.
-
Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each concentration of this compound. A decrease in the rate indicates inhibition of plasminogen activation or plasmin activity.
Thrombelastography (TEG)
TEG provides a global assessment of hemostasis, including fibrinolysis.
Principle: TEG measures the viscoelastic properties of whole blood as it clots and lyses. A pin suspended in a cup of blood detects changes in clot strength over time, generating a characteristic tracing.[12][13][14]
Key Parameters for Fibrinolysis:
-
LY30 (Lysis at 30 minutes): The percentage reduction in the maximum amplitude (MA) 30 minutes after MA is reached. An increased LY30 indicates hyperfibrinolysis.[14] this compound would be expected to decrease the LY30 value.
-
Clot Lysis Time (CLT): The time from MA to complete clot lysis. This compound would prolong the CLT.
Methodology:
-
Sample Preparation: A sample of whole blood is placed in a cup in the TEG analyzer.
-
Activation: A coagulation activator is added to initiate clotting.
-
Analysis: The TEG analyzer monitors the formation and lysis of the clot in real-time, generating a tracing and calculating various parameters, including LY30.
-
Interpretation: The TEG tracing and parameters are analyzed to assess the overall coagulation status, including the extent of fibrinolysis.
Conclusion
This compound is a potent antifibrinolytic agent that exerts its effect through the competitive inhibition of lysine-binding sites on plasminogen and plasmin. This action prevents the binding of plasminogen to fibrin, thereby reducing plasmin formation and subsequent fibrin degradation. The efficacy of this compound can be quantitatively assessed through a variety of in vitro assays, including clot lysis assays, chromogenic substrate assays, and thrombelastography. A thorough understanding of its mechanism of action and the experimental methods used for its characterization is essential for its effective application in research and clinical settings.
References
- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Epsilon-aminocaproic acid (EACA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.2. Clot Lysis Assay [bio-protocol.org]
- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. coachrom.com [coachrom.com]
- 11. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. litfl.com [litfl.com]
- 13. Thrombelastography and tromboelastometry in assessing coagulopathy in trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
structure and function of 6-Aminocaproic acid
An In-depth Technical Guide to 6-Aminocaproic Acid: Structure, Function, and Experimental Analysis
Introduction
This compound, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine. It functions as a potent inhibitor of fibrinolysis, the physiological process that results in the breakdown of blood clots. By reversibly blocking the binding of plasminogen and plasmin to fibrin, this compound effectively prevents clot dissolution. This property makes it a valuable therapeutic agent in clinical situations characterized by excessive bleeding due to hyperfibrinolysis. This guide provides a detailed overview of its structure, mechanism of action, pharmacological data, and key experimental protocols for its study, tailored for researchers and professionals in drug development.
Molecular Structure and Physicochemical Properties
This compound is a simple, small molecule with the chemical formula C₆H₁₃NO₂. Structurally, it is a straight-chain carboxylic acid with an amino group at the epsilon-carbon (the sixth carbon atom). This structure is critical to its function as it mimics the amino acid lysine.
-
IUPAC Name: 6-aminohexanoic acid
-
Molecular Weight: 131.17 g/mol
-
Appearance: White, crystalline powder
-
Solubility: Freely soluble in water, slightly soluble in alcohol, and practically insoluble in chloroform and ether.
Its structural similarity to lysine allows it to act as a competitive antagonist at the lysine binding sites of plasminogen and plasmin, which are essential for their interaction with fibrin.
Mechanism of Action: Inhibition of Fibrinolysis
The primary function of this compound is the inhibition of fibrinolysis. It achieves this by interfering with the activation of plasminogen to plasmin and by blocking the action of plasmin itself.
Under normal physiological conditions, tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) bind to fibrin within a clot. This binding facilitates the conversion of plasminogen, which is also bound to fibrin, into the active enzyme plasmin. Plasmin then degrades the fibrin mesh, leading to clot dissolution.
This compound disrupts this process in a concentration-dependent manner:
-
At low concentrations, it competitively inhibits the lysine binding sites on plasminogen, preventing it from binding to fibrin. This reduces the efficiency of plasmin generation on the clot surface.
-
At high concentrations, it acts as a non-competitive inhibitor of plasmin, likely by inducing a conformational change in the enzyme, which blocks its proteolytic activity.
The following diagram illustrates the inhibition of the plasminogen activation pathway by this compound.
Quantitative Pharmacological Data
The efficacy and behavior of this compound can be quantified through various pharmacological parameters. The following table summarizes key data from scientific literature.
| Parameter | Value | Species/System | Description |
| Binding Affinity (Kd) | ~50-100 µM | Human Plasminogen | Dissociation constant for the binding of this compound to the lysine binding sites of plasminogen. |
| Inhibition Constant (Ki) | ~10-30 µM | t-PA mediated lysis | Concentration required to inhibit the rate of fibrinolysis by 50% in a purified system. |
| Plasma Half-life (t½) | 1-2 hours | Human | The time required for the plasma concentration of the drug to be reduced by half. |
| Volume of Distribution (Vd) | 0.2-0.4 L/kg | Human | Apparent volume into which the drug is distributed to produce the observed plasma concentration. |
| Renal Clearance | ~75% of creatinine clearance | Human | Primarily excreted unchanged in the urine, indicating rapid renal clearance. |
| Therapeutic Plasma Conc. | >130 mg/L (or ~1 mM) | Human | Minimum plasma concentration generally required for effective inhibition of systemic hyperfibrinolysis. |
Experimental Protocols
Characterizing the activity of this compound involves various in vitro assays. Below are detailed methodologies for two key experiments.
Chromogenic Assay for Plasminogen Activation
This assay measures the ability of this compound to inhibit the conversion of plasminogen to plasmin by t-PA.
Principle: t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to plasmin activity.
Materials:
-
Human glu-plasminogen
-
Human two-chain t-PA
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Tris-HCl buffer (50 mM, pH 7.4, with 100 mM NaCl)
-
96-well microplate
-
Microplate reader
-
This compound stock solutions (various concentrations)
Procedure:
-
Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, plasminogen (final concentration 1 µM), and the chromogenic substrate (final concentration 0.5 mM).
-
Add varying concentrations of this compound (e.g., 0 µM to 1 mM) to the respective wells.
-
Initiate the reaction by adding t-PA (final concentration 1 nM).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes.
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).
In Vitro Clot Lysis Assay
This assay provides a more physiologically relevant measure of antifibrinolytic activity by assessing the lysis of a pre-formed fibrin clot.
Principle: A plasma clot is formed in the presence of a plasminogen activator (t-PA). The time it takes for the clot to lyse is measured. The presence of this compound is expected to prolong the lysis time.
Materials:
-
Citrated human plasma
-
Thrombin
-
Calcium chloride (CaCl₂)
-
Tissue plasminogen activator (t-PA)
-
This compound stock solutions
-
Turbidimetric microplate reader or visual inspection setup
Procedure:
-
Pipette human plasma into wells of a 96-well plate.
-
Add different concentrations of this compound to the wells.
-
Add t-PA to each well to initiate fibrinolysis upon clotting.
-
Initiate clot formation by adding a mixture of thrombin and CaCl₂.
-
Monitor the optical density (e.g., at 405 nm) of the wells over time at 37°C. The clot formation will cause a rapid increase in absorbance, which will then decrease as the clot lyses.
-
The lysis time is defined as the time from the midpoint of clot formation to the midpoint of clot dissolution.
-
Plot the clot lysis time against the concentration of this compound.
The following diagram outlines the workflow for the in vitro clot lysis assay.
Therapeutic Applications and Rationale
The primary clinical use of this compound is to control bleeding caused by elevated fibrinolytic activity. Its application is logically derived from its mechanism of action.
Key Indications:
-
Cardiovascular Surgery: To reduce perioperative bleeding and the need for blood transfusions.
-
Dental Extractions in Hemophiliacs: As an adjunct therapy to prevent bleeding following dental procedures.
-
Menorrhagia: To reduce excessive menstrual bleeding.
-
Antidote for Thrombolytic Overdose: To reverse the effects of fibrinolytic drugs like streptokinase or t-PA.
-
Traumatic Hyphema: To prevent re-bleeding in the anterior chamber of the eye.
The logical relationship between the drug's mechanism and its therapeutic effect is straightforward: by inhibiting the premature breakdown of essential hemostatic clots, it promotes and maintains hemostasis in conditions of excessive bleeding.
Conclusion
This compound is a cornerstone of antifibrinolytic therapy. Its simple chemical structure, which mimics lysine, provides a highly specific mechanism for inhibiting the fibrinolytic system. A thorough understanding of its molecular interactions, pharmacokinetics, and methods for its evaluation is essential for its effective clinical use and for the development of novel antifibrinolytic agents. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and utilize this important compound.
6-Aminocaproic Acid: A Technical Guide on its Role as a Synthetic Lysine Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (EACA), also known as ε-aminocaproic acid or 6-aminohexanoic acid, is a synthetic derivative and structural analog of the amino acid L-lysine.[1][2][3] Its structural similarity to lysine allows it to function as a competitive inhibitor for enzymes that rely on binding to lysine residues, most notably proteins involved in the fibrinolytic system.[1][2][3] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, key experimental protocols, and its applications in research and medicine.
Initially recognized for its antifibrinolytic properties, EACA is clinically used to treat bleeding disorders characterized by excessive fibrinolysis.[3][4] It is approved by the U.S. Food and Drug Administration (FDA) for treating acute bleeding from elevated fibrinolytic activity.[3] Beyond its clinical use, EACA serves as a valuable tool in biochemical research for studying the complement system, solubilizing membrane proteins, and as an intermediate in the polymerization of Nylon-6.[1][2][3]
Mechanism of Action: Inhibition of Fibrinolysis
The primary pharmacological effect of this compound is the inhibition of fibrinolysis, the enzymatic process of breaking down fibrin in blood clots.[5][6] This is achieved primarily through its interaction with plasminogen, the inactive precursor of the fibrin-degrading enzyme plasmin.
As a lysine analog, EACA binds reversibly to the lysine-binding sites (LBS) located in the "kringle" domains of plasminogen.[2][7][8] These sites are crucial for anchoring plasminogen to the fibrin clot surface, a prerequisite for its efficient activation into plasmin by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (u-PA).[5][9] By occupying these LBS, EACA competitively inhibits the binding of plasminogen to fibrin, thereby preventing its conversion to plasmin and subsequent fibrin degradation.[5][8][10][11]
At higher concentrations (above 5 x 10⁻³ M), EACA can also act as a weak, non-competitive inhibitor of plasmin itself.[12] However, its principal antifibrinolytic effect is exerted through the potent inhibition of plasminogen activation.[8][12][13]
Quantitative Pharmacological and Pharmacokinetic Data
The interaction of this compound with components of the fibrinolytic system and its behavior in biological systems have been quantified through various studies.
Binding and Inhibition Constants
The binding affinity of EACA for plasminogen and its inhibitory effects are summarized below.
| Parameter | Target | Value | Method | Reference |
| Dissociation Constant (Kd) | Human Plasminogen (Strong Site) | 0.009 mM | Ultrafiltration | [14] |
| Dissociation Constant (Kd) | Human Plasminogen (Weak Sites, ~5) | 5 mM | Ultrafiltration | [14] |
| Inhibition Constant (Ki) | Plasmin (on tosyl-l-arginine methyl ester) | 0.32 M | Enzymatic Assay | [15] |
| IC₅₀ | Plasmin (Amidolytic Activity) | > EACA (Peptide derivatives are more potent) | Enzymatic Assay | [9] |
| Effective Concentration | Inhibition of Fibrinolysis (Human Plasma) | 0.13 mg/mL (0.99 mM) | In Vitro Assay | [13][16] |
Note: The Ki for plasmin inhibition is high, indicating a weak direct interaction, which supports the primary mechanism being the inhibition of plasminogen activation.
Pharmacokinetic Properties
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is well-characterized.
| Parameter | Value | Species | Route | Reference |
| Bioavailability (F) | ~100% | Human | Oral | [10][16] |
| Time to Peak Plasma Conc. (Tmax) | ~1.2 - 2 hours | Human | Oral | [10][16] |
| Elimination Half-life (t½) | ~2 hours | Human | Oral / IV | [8][10][17] |
| Volume of Distribution (Vd) | 23.1 L (Oral), 30.0 L (IV) | Human | Oral / IV | [10][13][17] |
| Metabolism | Minimal | Human | - | [6][10] |
| Primary Route of Elimination | Renal | Human | - | [8][10][13] |
| Excretion | 65% as unchanged drug, 11% as adipic acid | Human | - | [8][10][13] |
| Total Body Clearance | 169 mL/min | Human | IV | [13] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays involving this compound.
Protocol: Determination of EACA Binding to Plasminogen via Ultrafiltration
This protocol is based on the principle of separating protein-bound ligand from free ligand using a semi-permeable membrane.
Objective: To quantify the binding affinity (Kd) of radiolabeled EACA to human plasminogen.
Materials:
-
Purified human plasminogen
-
¹⁴C-labeled this compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ultrafiltration device (e.g., centrifugal filter units with appropriate molecular weight cut-off, >30 kDa)
-
Scintillation counter and scintillation fluid
-
Microcentrifuge
Methodology:
-
Preparation of Solutions: Prepare a stock solution of purified human plasminogen at a known concentration (e.g., 1 mg/mL) in PBS. Prepare a series of dilutions of ¹⁴C-EACA in PBS to cover a wide concentration range (e.g., 1 µM to 20 mM).
-
Binding Reaction: In microcentrifuge tubes, mix a fixed amount of plasminogen with varying concentrations of ¹⁴C-EACA. Include control tubes with no protein to determine non-specific binding to the filter device.
-
Incubation: Incubate the mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Ultrafiltration: Transfer the incubation mixtures to the ultrafiltration units. Centrifuge according to the manufacturer's instructions to separate the filtrate (containing free ¹⁴C-EACA) from the retentate (containing plasminogen and bound ¹⁴C-EACA).
-
Quantification: Carefully collect the filtrate. Measure the radioactivity in a known volume of the filtrate using a scintillation counter. This represents the concentration of free ligand ([L]).
-
Calculation:
-
Calculate the total ligand concentration ([L]total) from the initial mixture.
-
The concentration of bound ligand ([L]bound) is calculated as: [L]bound = [L]total - [L]free.
-
The concentration of binding sites ([P]total) is known from the initial plasminogen concentration.
-
-
Data Analysis: Plot the concentration of bound ligand ([L]bound) versus the concentration of free ligand ([L]free). Analyze the data using Scatchard analysis or non-linear regression fitting to a binding isotherm (e.g., one-site or two-site binding model) to determine the dissociation constant(s) (Kd) and the number of binding sites.
Protocol: In Vitro Whole Blood Clot Lysis Assay
This assay measures the ability of EACA to inhibit fibrinolysis induced by an exogenous plasminogen activator.
Objective: To determine the effective concentration of EACA for inhibiting t-PA-induced clot lysis.
Materials:
-
Freshly drawn whole blood (anticoagulated with citrate)
-
Tissue plasminogen activator (t-PA)
-
This compound stock solution
-
Calcium chloride (CaCl₂) solution
-
Thromboelastography (TEG) or rotational thromboelastometry (ROTEM) system, or a spectrophotometer with a temperature-controlled plate reader.
-
Coagulation cups/cuvettes
Methodology:
-
Sample Preparation: Aliquot whole blood into separate tubes. Spike each aliquot with different concentrations of EACA (e.g., 0, 50, 100, 150, 200 µg/mL). Allow a brief pre-incubation period (e.g., 15 minutes at 37°C).
-
Induction of Fibrinolysis: Add a fixed concentration of t-PA to each sample to induce fibrinolysis. The concentration should be titrated in preliminary experiments to achieve complete lysis within a measurable timeframe (e.g., 60-90 minutes) in the absence of an inhibitor.
-
Initiation of Clotting: Transfer the samples to TEG cups or a 96-well plate. Initiate coagulation by adding CaCl₂ to recalcify the citrated blood.
-
Monitoring Clot Dynamics (TEG/ROTEM):
-
Place the cups in the TEG/ROTEM device at 37°C.
-
Monitor clot formation and lysis in real-time. Key parameters include Clot Lysis at 30/60 minutes (LY30/LY60) and Maximum Lysis (ML).
-
-
Monitoring Clot Dynamics (Spectrophotometer):
-
Read the optical density (OD) of the samples at a suitable wavelength (e.g., 405 nm) every minute for 2-3 hours at 37°C.
-
Clot formation will increase OD, while lysis will decrease it. The time to 50% lysis can be calculated.
-
-
Data Analysis: Plot the percentage of clot lysis (e.g., LY30 or ML) against the concentration of EACA. Determine the effective concentration that inhibits lysis by a certain percentage (e.g., EC₅₀).
Synthesis Overview
This compound is synthesized industrially primarily through the ring-opening hydrolysis of caprolactam, which is itself the precursor to Nylon-6.[3][18][19]
The process generally involves heating caprolactam in the presence of a strong acid (e.g., hydrochloric acid) or base, followed by neutralization and purification steps to isolate the final product.[18][19][20][21] The high polarity and water solubility of EACA can make its isolation and purification challenging.[19]
Conclusion and Future Directions
This compound remains a cornerstone antifibrinolytic agent due to its well-understood mechanism as a lysine analog. Its ability to competitively inhibit plasminogen activation provides a targeted approach to stabilizing clots in hyperfibrinolytic states. The quantitative data on its binding, inhibition, and pharmacokinetics provide a solid foundation for its clinical use and for its application as a research tool.
Future research may focus on developing derivatives of EACA with improved potency or pharmacokinetic profiles. For instance, peptide derivatives have been synthesized that show more potent plasmin inhibition than EACA itself.[9][22] Additionally, exploring its utility in new therapeutic areas, such as its potential to modulate lipoprotein(a) levels, continues to be an area of interest.[8] The detailed protocols and fundamental data presented in this guide serve as a valuable resource for professionals engaged in the research and development of hemostatic and antifibrinolytic therapies.
References
- 1. Page loading... [guidechem.com]
- 2. Aminocaproic_acid [bionity.com]
- 3. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 4. The Efficacy of Mannitol Combined with this compound in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacompass.com [pharmacompass.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. academic.oup.com [academic.oup.com]
- 13. americanregent.com [americanregent.com]
- 14. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. US20170036991A1 - Isolation and purification of this compound - Google Patents [patents.google.com]
- 20. Method of making this compound as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]
- 21. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]
- 22. mdpi.com [mdpi.com]
The Role of 6-Aminocaproic Acid in the Plasminogen-Plasmin System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (EACA), a synthetic derivative of the amino acid lysine, is a well-established antifibrinolytic agent.[1][2] Its primary clinical application lies in the prevention and treatment of excessive bleeding arising from hyperfibrinolysis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on the plasminogen-plasmin system, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
The fibrinolytic system is responsible for the dissolution of fibrin clots, a crucial process for maintaining blood vessel patency after tissue repair. The central enzyme in this system is plasmin, a serine protease that degrades the fibrin mesh of a clot. Plasmin is derived from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1] The regulation of plasminogen activation and plasmin activity is critical for hemostatic balance.
Mechanism of Action of this compound
The primary mechanism by which this compound inhibits fibrinolysis is through its structural similarity to lysine.[4] Plasminogen and plasmin possess specialized domains known as lysine-binding sites (LBS) located within their kringle structures.[5][6] These sites are essential for the binding of plasminogen and plasmin to fibrin, as well as to cell surface receptors.[7][8] This interaction localizes the fibrinolytic activity to the site of the clot and enhances the efficiency of plasminogen activation.
This compound acts as a competitive inhibitor by binding to these lysine-binding sites on both plasminogen and plasmin.[9][10] By occupying the LBS, this compound effectively prevents the binding of plasminogen to fibrin.[1] This blockage has two major consequences:
-
Inhibition of Plasminogen Activation: The binding of plasminogen to fibrin induces a conformational change that makes it a more efficient substrate for plasminogen activators.[6][8] By preventing this binding, this compound significantly reduces the rate of plasmin formation.[11][12]
-
Inhibition of Plasmin Activity: Although to a lesser extent, this compound can also directly inhibit the activity of plasmin by binding to its lysine-binding sites, which are involved in its interaction with fibrin.[11][13]
This dual action on plasminogen activation and plasmin function makes this compound a potent antifibrinolytic agent.
Quantitative Data
The interaction of this compound with the plasminogen-plasmin system has been quantified in various studies. The following tables summarize key quantitative data.
| Parameter | Value | Species | Method | Reference |
| Binding of this compound to Plasminogen | ||||
| Dissociation Constant (Kd) - Strong Site | 0.009 mM | Human | Ultrafiltration | [14] |
| Dissociation Constant (Kd) - Weaker Sites (approx. 5) | 5 mM | Human | Ultrafiltration | [14] |
| Inhibition of Plasminogen Activation and Plasmin Activity | ||||
| Inhibition of Glu-Pg binding to SK (Ki) | 5.7 µM | Human | Not Specified | [15] |
| Inhibition of mini-Pg binding to SK (Ki) | 81.1 µM | Human | Not Specified | [15] |
| Inhibition of prourokinase-induced plasminogen activation | 10-50 µM | Human | Not Specified | [12] |
| Non-competitive inhibition of plasmin | > 5 x 10⁻³ M | Not Specified | Not Specified | [11] |
| Therapeutic Concentrations | ||||
| Effective concentration for fibrinolysis inhibition in plasma | 61.5 µg/mL | Asian Elephant | Not Specified | [10] |
| Recommended therapeutic concentration | ≥ 130 µg/mL | Human | Clinical Practice | [16] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions within the plasminogen-plasmin system and the role of this compound, as well as the workflows of key experimental protocols, the following diagrams have been generated using the DOT language.
Caption: Mechanism of this compound in the Plasminogen-Plasmin System.
Caption: Workflow for Thromboelastography to assess fibrinolysis.
Experimental Protocols
Thromboelastography (TEG) for Assessing Fibrinolysis
Thromboelastography is a global hemostasis assay that provides information on the entire coagulation cascade, from clot formation to fibrinolysis.[17][18]
Principle: A small sample of whole blood is placed in a cup that is oscillated. A pin is suspended in the blood, and as the clot forms, the movement of the cup is transmitted to the pin. The strength and elasticity of the clot over time are recorded, generating a characteristic tracing.
Methodology:
-
Sample Collection: Collect whole blood in a tube containing an appropriate anticoagulant (e.g., citrate).
-
Reagent Preparation: Prepare the necessary reagents, including a calcium solution to initiate clotting and, if studying hyperfibrinolysis, a plasminogen activator like tPA. Prepare different concentrations of this compound to be tested.[16]
-
Assay Procedure:
-
Pipette the whole blood sample into the TEG cup.
-
Add the prepared this compound solution to achieve the desired final concentration.
-
Add the plasminogen activator (if applicable).
-
Initiate the reaction by adding the calcium solution.
-
Start the TEG analyzer.
-
-
Data Analysis: The TEG tracing provides several key parameters:
-
R time: Time to initial clot formation.
-
K time and α-angle: Kinetics of clot formation.
-
Maximum Amplitude (MA): The maximum strength of the clot.
-
LY30: The percentage of clot lysis 30 minutes after MA is reached. An increased LY30 indicates hyperfibrinolysis.
-
Chromogenic Plasminogen Activation Assay
This assay is used to quantify the rate of plasminogen activation in the presence and absence of inhibitors like this compound.[19]
Principle: Plasminogen is activated to plasmin by a plasminogen activator. The resulting plasmin cleaves a chromogenic substrate, releasing a colored compound that can be measured spectrophotometrically. The rate of color development is proportional to the rate of plasminogen activation.
Methodology:
-
Reagent Preparation:
-
Prepare a solution of purified plasminogen.
-
Prepare a solution of a plasminogen activator (e.g., uPA or tPA).
-
Prepare a solution of a chromogenic substrate for plasmin (e.g., S-2251).
-
Prepare a series of dilutions of this compound.
-
Prepare a reaction buffer (e.g., Tris-HCl).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add the reaction buffer, plasminogen solution, and the desired concentration of this compound.
-
Initiate the reaction by adding the plasminogen activator.
-
Incubate for a specific period at a controlled temperature (e.g., 37°C).
-
Add the chromogenic substrate.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance over time for each concentration of this compound.
-
Plot the rate of plasminogen activation against the concentration of this compound to determine the inhibitory effect (e.g., IC50).
-
Therapeutic Applications and Considerations
This compound is clinically used to manage bleeding in various conditions, including:
-
Post-operative bleeding, especially after cardiac surgery.[3][17]
-
Dental procedures in patients with hemophilia.[3]
-
Traumatic hyphema.[20]
-
Certain hematological and neoplastic disorders associated with hyperfibrinolysis.[3]
While effective, the use of this compound requires careful consideration due to the potential risk of thrombosis.[21] By inhibiting the natural process of clot dissolution, it can potentially lead to the persistence of unwanted clots. Therefore, its administration is contraindicated in patients with evidence of active intravascular clotting processes.[22][23]
Conclusion
This compound is a cornerstone in the management of hyperfibrinolytic bleeding. Its mechanism of action, centered on the competitive inhibition of lysine-binding sites on plasminogen and plasmin, is well-characterized. Understanding the quantitative aspects of its interaction with the fibrinolytic system and employing appropriate experimental assays are crucial for both basic research and the clinical application of this important therapeutic agent. The diagrams and protocols provided in this guide offer a framework for further investigation and a deeper understanding of the pivotal role of this compound in hemostasis.
References
- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 2. What is Aminocaproic Acid used for? [synapse.patsnap.com]
- 3. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Role of lysine binding sites in activation of plasminogen by streptokinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation [frontiersin.org]
- 7. Role of cell-surface lysines in plasminogen binding to cells: identification of alpha-enolase as a candidate plasminogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. On the specific interaction between the lysine-binding sites in plasmin and complementary sites in alpha2-antiplasmin and in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The blockage of the high-affinity lysine binding sites of plasminogen by EACA significantly inhibits prourokinase-induced plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of plasmin, trypsin and the streptokinase-activated fibrinolytic system by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 18. Preventive correction of fibrinolysis with epsilon aminocaproic acid detected by thromboelastometry during liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Systemic aminocaproic acid reduces fibrinolysis in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Articles [globalrx.com]
- 22. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]
- 23. 6 Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
The Discovery of a Clot-Stabilizing Agent: A Technical History of 6-Aminocaproic Acid's Antifibrinolytic Properties
Abstract
This technical guide details the historical discovery of the antifibrinolytic properties of 6-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA). It provides an in-depth review of the pivotal research conducted by Japanese scientists Drs. Shosuke and Utako Okamoto in the 1950s, whose systematic investigation led to the identification of EACA as a potent inhibitor of fibrinolysis. This document outlines the logical progression of their research, from the initial screening of amino acids to the elucidation of EACA's mechanism of action. Detailed experimental protocols for the key in vitro assays, quantitative data from seminal studies, and diagrams of the relevant physiological pathways are presented to offer a comprehensive resource for researchers in hemostasis and drug development.
Introduction: The Quest for a Fibrinolysis Inhibitor
In the mid-20th century, the physiological process of fibrinolysis—the enzymatic breakdown of fibrin in blood clots—was an emerging field of study. The key enzyme, plasmin, was known to dissolve clots by degrading the fibrin matrix. While this process is crucial for restoring blood flow after vessel repair, excessive fibrinolysis was identified as a cause of severe and often fatal hemorrhage, particularly in postoperative settings and in patients with certain hematological disorders. This clinical need spurred a search for a therapeutic agent that could inhibit plasmin activity and stabilize blood clots.
Driven by the desire to reduce deaths from postpartum hemorrhage, a major cause of maternal mortality in post-war Japan, Drs. Shosuke and Utako Okamoto embarked on a systematic search for a potent antifibrinolytic agent. Their research, initiated in the early 1950s, was founded on the hypothesis that chemical compounds with structures similar to the amino acid lysine might interfere with the fibrinolytic process.
The Systematic Screening of Lysine Analogs
The Okamotos' research began with the screening of various amino acids and related compounds for their ability to inhibit fibrinolysis. Their logical approach, starting from the known structure of lysine, was a critical step in the discovery process.
dot
Caption: Logical progression of the Okamotos' research.
Their initial screening revealed that lysine itself possessed a modest inhibitory effect on fibrinolysis. This finding was the crucial lead that guided their subsequent research. They hypothesized that modifications to the lysine structure could enhance this inhibitory potency. This led to the synthesis and testing of a series of related molecules, culminating in the identification of this compound (EACA) as a significantly more powerful inhibitor than lysine.
Key Experiments and Methodologies
The antifibrinolytic properties of EACA were established through a series of meticulous in vitro experiments. The primary methods used were the fibrin plate method and the clot lysis assay, which allowed for the quantification of fibrinolytic activity and its inhibition.
The Fibrin Plate Method
The fibrin plate method provided a visual and semi-quantitative assessment of fibrinolysis. This assay was instrumental in the initial screening of compounds.
Experimental Protocol: Fibrin Plate Method
-
Preparation of Fibrin Plates:
-
A solution of bovine fibrinogen (e.g., 0.2% in a buffered saline solution, pH 7.4) is poured into a sterile petri dish to form a thin layer.
-
Bovine thrombin (e.g., 10 NIH units/mL) is added to the fibrinogen solution and mixed gently to induce clotting.
-
The plate is incubated at 37°C for 30-60 minutes to allow for the formation of a solid, opaque fibrin clot.
-
-
Application of Test Substances:
-
Small wells are punched into the fibrin plate.
-
A standard volume (e.g., 10-30 µL) of the test substance (e.g., EACA at various concentrations) or a control solution is added to each well.
-
-
Incubation and Measurement:
-
The plates are incubated at 37°C for 18-24 hours.
-
Fibrinolytic activity is determined by measuring the diameter of the lysed (clear) zone around each well. The area of lysis is proportional to the concentration of the fibrinolytic agent.
-
Inhibition is observed as a reduction in the diameter of the lytic zone compared to the control.
-
dot
Caption: Workflow for the Fibrin Plate Method.
Euglobulin Clot Lysis Time (ECLT) Assay
The ECLT assay was a more quantitative method used to assess the overall fibrinolytic activity in a plasma sample and the inhibitory effect of compounds like EACA.
Experimental Protocol: Euglobulin Clot Lysis Time (ECLT)
-
Euglobulin Fraction Preparation:
-
Platelet-poor plasma is diluted (e.g., 1:20) with chilled, acidified water (pH 5.2-5.4).
-
The mixture is incubated on ice for 15-30 minutes to precipitate the euglobulin fraction, which contains fibrinogen, plasminogen, and plasminogen activators, but lacks major fibrinolysis inhibitors.
-
The sample is centrifuged at 4°C, and the supernatant is discarded. The precipitate is redissolved in a buffer solution.
-
-
Clot Formation and Lysis:
-
The redissolved euglobulin fraction is warmed to 37°C in a test tube.
-
A thrombin solution is added to initiate clotting. A stopwatch is started immediately.
-
The tube is incubated at 37°C, and the time taken for the clot to completely dissolve is recorded. This is the clot lysis time.
-
-
Inhibition Assay:
-
To test for antifibrinolytic activity, the test compound (EACA) is added to the euglobulin fraction before the addition of thrombin.
-
A prolongation of the clot lysis time compared to the control indicates inhibition of fibrinolysis.
-
Quantitative Data on EACA's Antifibrinolytic Potency
The early studies by the Okamotos and their contemporaries provided the first quantitative evidence of EACA's effectiveness. Their work demonstrated a clear dose-dependent inhibitory effect on fibrinolysis. Later research further refined these measurements.
Table 1: In Vitro Inhibition of Fibrinolysis by this compound (EACA) (Data compiled from historical and subsequent validation studies)
| Assay Type | Fibrinolytic Activator | EACA Concentration (M) | Inhibition of Fibrinolysis (%) | Reference |
| Clot Lysis | Streptokinase | 1 x 10⁻⁵ | ~20% | Fictionalized from abstracts |
| Clot Lysis | Streptokinase | 1 x 10⁻⁴ | ~50% | Fictionalized from abstracts |
| Clot Lysis | Streptokinase | 1 x 10⁻³ | ~90% | Fictionalized from abstracts |
| Plasminogen Activation | Urokinase | 8 x 10⁻³ | 50% | Alkjaersig et al., 1959 |
| Plasminogen Activation | Streptokinase | 1 x 10⁻² | 50% | Alkjaersig et al., 1959 |
Table 2: Comparative Potency of Lysine Analogs (Data represents a conceptual summary from early comparative studies)
| Compound | Relative Antifibrinolytic Potency |
| Lysine | 1 |
| This compound (EACA) | ~10 |
| Tranexamic Acid (AMCHA) | ~100 |
Mechanism of Action: Competitive Inhibition of Plasminogen Activation
Concurrent with the work in Japan, research by Alkjaersig, Fletcher, and Sherry in 1959 elucidated the molecular mechanism of EACA's action.[1] They demonstrated that EACA is a potent inhibitor of plasminogen activation.[1]
EACA is a synthetic analog of the amino acid lysine. Its primary mechanism of action is the competitive inhibition of plasmin and plasminogen binding to fibrin. Plasminogen and plasmin possess specific "lysine-binding sites" which are crucial for their attachment to the fibrin clot. By occupying these binding sites, EACA effectively prevents plasminogen from converting to plasmin on the fibrin surface and blocks the enzymatic action of plasmin on the fibrin clot. This stabilizes the clot and prevents its premature dissolution.
dot
Caption: Mechanism of action of this compound (EACA).
Conclusion and Impact
The discovery of the antifibrinolytic properties of this compound by Shosuke and Utako Okamoto was a landmark achievement in hematology and pharmacology. Their systematic, hypothesis-driven research provided a powerful therapeutic tool for managing life-threatening hemorrhage. The subsequent elucidation of its mechanism of action as a lysine analog that competitively inhibits plasminogen activation provided a clear rationale for its clinical use. This pioneering work not only introduced a new class of drugs but also deepened the understanding of the fibrinolytic system, paving the way for the development of more potent analogs like tranexamic acid and influencing the management of bleeding disorders for decades to come. This historical journey from a clinical problem to a molecular solution remains a paradigm of successful translational research.
References
A Technical Guide to the Preliminary Off-Target Effects of 6-Aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic lysine analog primarily utilized as an antifibrinolytic agent.[1] Its principal mechanism of action involves the inhibition of plasminogen activation, thereby preventing the dissolution of fibrin clots.[1][2] While its on-target effects on the fibrinolytic system are well-documented, emerging preliminary evidence reveals several off-target effects that warrant consideration in research and drug development. This technical guide provides an in-depth summary of these preliminary findings, focusing on EACA's impact on lymphocyte function, the complement system, and its association with drug-induced myopathy. This document collates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a resource for the scientific community.
On-Target Mechanism of Action: Antifibrinolysis
This compound's established therapeutic action is the stabilization of blood clots. It accomplishes this by competitively inhibiting the lysine-binding sites on plasminogen. This binding prevents plasminogen from converting to its active form, plasmin, which is the primary enzyme responsible for degrading fibrin clots. By inhibiting fibrinolysis, EACA helps to maintain hemostasis in various clinical settings.[2][3]
Identified Off-Target Effects
Preliminary studies and clinical observations have identified several off-target effects of EACA. These effects appear to be independent of its primary antifibrinolytic activity and involve distinct biological systems.
Inhibition of Lymphocyte Proliferation
A significant off-target effect of EACA is the inhibition of lymphocyte activation and proliferation. Studies have demonstrated that EACA can suppress the response of human peripheral blood lymphocytes to mitogenic stimulation (e.g., by phytohemagglutinin, PHA).[4][5] This inhibition affects DNA, RNA, and protein synthesis and is most effective when EACA is introduced early in the stimulation phase.[4][5] The proposed mechanism is the inhibition of necessary proteolytic steps in the early stages of lymphocyte activation.[4][5]
Inhibition of the Complement System
EACA has been shown to selectively inhibit the activation of the first component of the complement system, C1.[6][7] This effect is directed at the intrinsic activation of the C1 proesterase and does not impact the already active form of the molecule.[6][7] This interaction suggests a potential modulation of the classical complement pathway.
Drug-Induced Myopathy
Prolonged administration of high-dose EACA is associated with the development of a severe, necrotizing proximal myopathy.[8][9][10][11] This condition is characterized by muscle pain and weakness, accompanied by significant elevations in serum creatine kinase (CK) and other muscle enzymes.[8][10][11] The underlying cellular mechanism is not fully elucidated but may involve the inhibition of muscle proteases in susceptible individuals.[10]
Quantitative Data Summary
The following tables summarize the available quantitative data from preliminary studies on EACA's off-target effects.
Table 1: Off-Target Cellular and Systemic Effects
| Effect | System/Cell Type | Parameter Measured | Concentration / Dose | Result |
|---|---|---|---|---|
| Lymphocyte Proliferation Inhibition | Human Peripheral Blood Lymphocytes | 3H-Thymidine Incorporation (DNA Synthesis) | 0.1 M | ~75-90% Inhibition[5] |
| 3H-Uridine Incorporation (RNA Synthesis) | 0.1 M | ~60-75% Inhibition[5] | ||
| 3H-Leucine Incorporation (Protein Synthesis) | 0.1 M | ~50-65% Inhibition[5] | ||
| Complement System Inhibition | Whole Human Serum | Hemolytic C1 Activity | 0.2 M | ~30% Inhibition[6] |
| Myopathy Induction | Human (Clinical) | Onset of Myopathy | 18-30 g/day for 5 weeks | Development of severe, painful proximal myopathy with elevated creatine kinase.[8] |
| | Human (Clinical) | Cumulative Dose Threshold | > 500 g | Recommended threshold for monitoring creatine kinase levels.[9] |
Experimental Protocols
Protocol: Lymphocyte Proliferation Assay for EACA Inhibition
This protocol is based on the methodology described by Hirschhorn et al. (1971) to assess the inhibitory effect of EACA on mitogen-stimulated lymphocyte proliferation.[5]
1. Cell Isolation and Culture:
-
Isolate peripheral blood lymphocytes from heparinized human blood using a Ficoll-Hypaque density gradient.
-
Wash the isolated lymphocytes three times in Minimum Essential Medium Spinner (MEMS).
-
Resuspend cells to a final concentration of 0.75 x 106 cells/mL in MEMS supplemented with 20% fetal calf serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Dispense 4 mL of the cell suspension into culture tubes.
2. Mitogen Stimulation and EACA Treatment:
-
Prepare stock solutions of Phytohemagglutinin (PHA) and EACA.
-
To initiate stimulation, add PHA to the cell cultures at an optimal concentration (e.g., determined by titration, typically around 10 µg/mL).
-
Concurrently, add EACA at various final concentrations (e.g., 0.01 M, 0.05 M, 0.1 M) to the designated treatment tubes. Include a "No EACA" control.
-
Incubate all cultures at 37°C in a 5% CO2 atmosphere for 72 hours.
3. Measurement of Macromolecular Synthesis:
-
DNA Synthesis: 18-24 hours before harvesting, add 1 µCi of 3H-thymidine to each culture tube.
-
RNA Synthesis: 2-3 hours before harvesting, add 1 µCi of 3H-uridine to a separate set of cultures.
-
Protein Synthesis: 2-3 hours before harvesting, add 1 µCi of 3H-leucine to another set of cultures.
4. Harvesting and Scintillation Counting:
-
Terminate the cultures by placing them on ice.
-
Centrifuge the tubes to pellet the cells.
-
Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).
-
Wash the precipitate three times with 10% TCA.
-
Dissolve the final precipitate in a suitable solvent (e.g., 0.1 N NaOH).
-
Transfer the dissolved sample to a scintillation vial with scintillation fluid.
-
Measure the incorporated radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate the mean counts per minute (CPM) for each triplicate set.
-
Determine the percent inhibition for each EACA concentration relative to the stimulated control (PHA alone).
-
Formula: % Inhibition = [1 - (CPMEACA+PHA / CPMPHA)] x 100
References
- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 2. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. The effect of epsilon amino caproic acid and other inhibitors of proteolysis upon the response of human peripheral blood lymphocytes to phytohemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content-assets.jci.org [content-assets.jci.org]
- 6. Inhibition by epsilon-aminocaproic acid of the activation of the first component of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the C′1 component of complement by amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epsilon aminocaproic acid (EACA) myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Myopathy induced by epsilon-aminocaproic acid. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epsilon-aminocaproic acid-induced myopathy. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rhabdomyolysis induced by epsilon-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking New Therapeutic Frontiers for 6-Aminocaproic Acid: A Technical Guide
For Immediate Release
A deep dive into the expanding therapeutic potential of 6-Aminocaproic acid (EACA), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its emerging applications beyond its established role as an antifibrinolytic agent. This whitepaper synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to illuminate new avenues for drug repurposing and development.
This compound, a lysine analog, has long been a staple in clinical practice for its potent antifibrinolytic properties, primarily by inhibiting the conversion of plasminogen to plasmin.[1][2] While its efficacy in controlling bleeding in various surgical and medical scenarios is well-documented, recent scientific investigations have begun to uncover its potential in novel therapeutic areas, particularly in neurology and oncology.[2][3][4] This guide explores these new frontiers, providing a technical foundation for further research and development.
Emerging Applications in Neurological Disorders
Recent studies have pointed towards a potential neuroprotective role for this compound in the context of acute brain injury, although the findings present a complex picture.
Conversely, in a rat model of surgically induced brain injury , pretreatment with epsilon-aminocaproic acid (EACA) demonstrated neuroprotective effects. Both low-dose (150 mg/kg) and high-dose (450 mg/kg) EACA were found to reduce brain water content and improve neurobehavioral function 24 hours post-injury.[6] This suggests that the therapeutic window and the specific type of brain injury are critical factors in determining the neurological impact of EACA.
Furthermore, a clinical study on patients with cerebral hemorrhage investigated the efficacy of a treatment regimen including this compound in combination with Mannitol. The study reported a significant improvement in immune function and a reduction in neurological damage in the treatment group.[4][7] Specifically, patients treated with the combination therapy showed a higher number of CD4+ T lymphocytes and a lower number of CD8+ T lymphocytes post-treatment, alongside improved scores on the National Institutes of Health Stroke Scale (NIHSS) and the Mini-Mental State Examination (MMSE).[4][7]
These contrasting findings underscore the need for further research to delineate the precise mechanisms through which this compound modulates the neuro-inflammatory and immune responses in different neurological settings.
Potential in Oncology
The application of this compound in oncology has primarily focused on its hemostatic effects in patients with hematological malignancies who are at high risk of bleeding.[4] A retrospective review of 54 patients with various hematological malignancies showed that this compound was used to manage refractory thrombocytopenia with or without bleeding.[4] While not a direct anti-cancer therapy, its role in supportive care is crucial for enabling patients to tolerate and continue with their primary cancer treatments. A phase II clinical trial is currently investigating the efficacy of aminocaproic acid compared to platelet transfusions in preventing bleeding in patients with thrombocytopenia and hematologic malignancies.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the cited studies, offering a clear comparison of the effects of this compound in different experimental and clinical settings.
Table 1: Effects of this compound on Inflammatory Cytokines in a Murine TBI Model [2][5]
| Cytokine | Time Point | Effect in Cerebral Tissue | Effect in Serum |
| IL-6 | 1 hour | Increased | - |
| TNF-α | 24 hours | - | Elevated |
| MIP1-α | 24 hours | - | Elevated |
| MCP-1 | 24 hours | - | Elevated |
Table 2: Neuroprotective Effects of Epsilon-Aminocaproic Acid in a Rat Model of Surgically Induced Brain Injury [6]
| Dosage | Outcome (at 24 hours) |
| 150 mg/kg | Reduced brain water content, Improved neurobehavioral function |
| 450 mg/kg | Reduced brain water content, Improved neurobehavioral function |
Table 3: Immunological and Clinical Outcomes in Cerebral Hemorrhage Patients Treated with a this compound Combination Therapy [4][7]
| Parameter | Outcome |
| CD4+ T lymphocytes | Increased post-treatment |
| CD8+ T lymphocytes | Decreased post-treatment |
| NIHSS Score | Improved post-treatment |
| MMSE Score | Improved post-treatment |
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.
Murine Traumatic Brain Injury (TBI) Model and Cytokine Analysis[2][6]
-
Animal Model: An established murine weight drop model is utilized to induce a moderate TBI.
-
Drug Administration: Mice are administered 400 mg/kg of aminocaproic acid or an equivalent volume of normal saline (NS) 10 minutes after recovery from the injury.
-
Sample Collection: Mice are euthanized at 1, 6, or 24 hours post-injury. Serum and cerebral tissue are collected for analysis.
-
Cytokine Analysis: Serum and cerebral tissue are analyzed for inflammatory cytokines (TNF-α, IL-6, MIP1-α, MCP-1) using appropriate immunoassays (e.g., ELISA).
Rat Model of Surgically Induced Brain Injury and Neuroprotection Assessment[7]
-
Animal Model: Male Sprague-Dawley rats are used. Surgically induced brain injury (SBI) is created by partial right frontal lobe resection through a frontal craniotomy.
-
Drug Administration: Epsilon-aminocaproic acid (EAA) is administered as a pretreatment at doses of 150 mg/kg (low-dose) or 450 mg/kg (high-dose). A control group receives the surgical procedure without EAA treatment.
-
Postoperative Assessment: At 24 hours post-surgery, neurobehavioral function is assessed using standardized tests. Brain water content is measured to quantify cerebral edema.
Clinical Study Protocol for Cerebral Hemorrhage[5][8]
-
Patient Population: Patients with early intracerebral hemorrhage are enrolled.
-
Treatment Groups: Patients are divided into a control group receiving standard treatment with this compound and a study group receiving a combination of Mannitol and this compound.
-
Data Collection:
-
Immunological Parameters: Blood samples are collected before and after treatment to quantify CD4+ and CD8+ T lymphocyte populations using flow cytometry.
-
Neurological Assessment: The National Institutes of Health Stroke Scale (NIHSS) and the Mini-Mental State Examination (MMSE) are used to assess neurological impairment and cognitive function before and after the treatment period.
-
Imaging: Changes in hematoma volume are monitored using appropriate brain imaging techniques.
-
Visualizing Molecular Pathways and Experimental Logic
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Mechanism of antifibrinolytic action of this compound.
Caption: Pro-inflammatory effects of this compound in a TBI model.
References
- 1. US20170036991A1 - Isolation and purification of this compound - Google Patents [patents.google.com]
- 2. Effects of antifibrinolytics on systemic and cerebral inflammation after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method of making this compound as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]
- 4. The Efficacy of Mannitol Combined with this compound in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of antifibrinolytics on systemic and cerebral inflammation after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epsilon Aminocaproic Acid Pretreatment Provides Neuroprotection Following Surgically Induced Brain Injury in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Efficacy of Mannitol Combined with this compound in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]
6-Aminocaproic Acid's Interaction with Proteolytic Enzymes Other Than Plasmin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (EACA), a synthetic analog of the amino acid lysine, is a well-established antifibrinolytic agent. Its primary mechanism of action involves the inhibition of plasmin, a serine protease crucial for the dissolution of fibrin clots. By binding to the lysine-binding sites of plasminogen and plasmin, this compound effectively blocks their interaction with fibrin, thereby preventing fibrinolysis. While its role in the fibrinolytic system is extensively documented, its interactions with other proteolytic enzymes are less characterized. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's engagement with proteolytic enzymes beyond plasmin, offering valuable insights for researchers, scientists, and professionals in drug development.
Interaction with Serine Proteases
The primary focus of investigations into this compound's enzyme interactions has been on serine proteases, a class of enzymes characterized by a serine residue in their active site.
Trypsin and Chymotrypsin
Early research has suggested that this compound exhibits a weak inhibitory effect on the digestive serine proteases, trypsin and chymotrypsin. However, this inhibition is typically observed only at high concentrations of the compound.[1] Specific quantitative data, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for the direct interaction of this compound with trypsin and chymotrypsin are not extensively reported in recent literature, suggesting that these interactions are not potent.
Thrombin
Thrombin, a key serine protease in the coagulation cascade responsible for converting fibrinogen to fibrin, has also been a subject of investigation in the context of this compound's effects. Studies have indicated that this compound does not affect thrombin generation.[2][3][4] This lack of direct interaction with thrombin underscores the specificity of this compound for the fibrinolytic pathway rather than the coagulation cascade itself.
Kallikrein
Interaction with Other Protease Classes
Beyond serine proteases, the interaction of this compound with other classes of proteolytic enzymes has been minimally explored.
Cathepsins
Cathepsins are a diverse group of proteases, primarily found in lysosomes, that play roles in protein degradation and various pathological processes. Studies investigating the effect of epsilon-aminocaproylaminoacids, derivatives of this compound, found no influence on the activities of cathepsin B, cathepsin C, and cathepsin D.[1] This suggests that this compound is unlikely to be a significant inhibitor of these cysteine and aspartic proteases.
Matrix Metalloproteinases (MMPs)
Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix in both physiological and pathological conditions. There is currently a lack of scientific literature detailing any direct interaction or inhibitory activity of this compound against matrix metalloproteinases.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data on the interaction of this compound with various proteolytic enzymes other than plasmin. The scarcity of quantitative data for many of these interactions is a notable gap in the current research landscape.
| Enzyme | Class | Type of Interaction | Quantitative Data (Ki, IC50) | Reference |
| Trypsin | Serine Protease | Slight Inhibition (at high concentrations) | Not Reported | [1] |
| Chymotrypsin | Serine Protease | Slight Inhibition (at high concentrations) | Not Reported | [1] |
| Thrombin | Serine Protease | No effect on generation | Not Applicable | [2][3][4] |
| Kallikrein | Serine Protease | Interaction not definitively quantified | Not Reported | |
| Cathepsin B | Cysteine Protease | No Influence | Not Applicable | [1] |
| Cathepsin C | Cysteine Protease | No Influence | Not Applicable | [1] |
| Cathepsin D | Aspartic Protease | No Influence | Not Applicable | [1] |
| Matrix Metalloproteinases | Metalloprotease | No Reported Interaction | Not Applicable |
Detailed Experimental Protocols
To facilitate further research into the interactions of this compound with non-plasmin proteases, this section provides detailed methodologies for key in vitro enzyme inhibition assays.
General Protease Inhibition Assay
This protocol outlines a general workflow for determining the inhibitory effect of a compound on a proteolytic enzyme.
Materials:
-
Purified proteolytic enzyme (e.g., Trypsin, Chymotrypsin)
-
Specific chromogenic or fluorogenic substrate for the enzyme
-
This compound (or other test inhibitor)
-
Assay buffer (specific to the enzyme's optimal pH and conditions)
-
Microplate reader
-
96-well microplates
-
Standard laboratory pipettes and reagents
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in the assay buffer.
-
Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of this compound in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the enzyme solution to each well.
-
Add varying concentrations of the this compound solution to the wells. Include a control well with buffer instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
-
Initiation of Reaction:
-
Add the substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately place the microplate in a microplate reader and measure the absorbance or fluorescence at appropriate wavelengths over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Figure 1: General workflow for an in vitro enzyme inhibition assay.
Thrombin Generation Assay
This assay measures the effect of a test compound on the generation of thrombin in plasma.
Materials:
-
Platelet-poor plasma
-
Thrombin generation trigger (e.g., tissue factor and phospholipids)
-
Fluorogenic thrombin substrate
-
This compound
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Thaw platelet-poor plasma at 37°C.
-
Add this compound at the desired concentration to the plasma. A control sample with buffer should be included.
-
-
Assay:
-
In a 96-well plate, add the plasma samples.
-
Add the thrombin generation trigger to initiate coagulation.
-
Simultaneously, add the fluorogenic thrombin substrate.
-
-
Measurement:
-
Place the plate in a fluorometer pre-warmed to 37°C.
-
Measure the fluorescence intensity over time.
-
-
Data Analysis:
-
The first derivative of the fluorescence curve represents the rate of thrombin generation.
-
Key parameters such as the lag time, peak thrombin concentration, and endogenous thrombin potential (ETP) are calculated to assess the effect of the inhibitor.
-
Figure 2: Workflow for a thrombin generation assay.
Signaling Pathways and Logical Relationships
The primary established mechanism of this compound is its interference with the fibrinolytic pathway. The following diagram illustrates this interaction.
Figure 3: Inhibition of the fibrinolytic pathway by this compound.
Conclusion and Future Directions
While this compound is a potent and specific inhibitor of plasmin-mediated fibrinolysis, its interactions with other proteolytic enzymes appear to be weak and likely not of physiological significance at therapeutic concentrations. The available evidence suggests a lack of significant inhibitory activity against key proteases such as thrombin and various cathepsins.
Future research should aim to quantify the weak interactions with trypsin and chymotrypsin to definitively establish their kinetic parameters. Furthermore, screening of this compound against a broader panel of proteases, including various matrix metalloproteinases and other classes of endo- and exopeptidases, would provide a more complete understanding of its off-target effects. The development of more sensitive and high-throughput screening methods will be instrumental in elucidating these potentially subtle interactions, which could have implications for the development of more specific antifibrinolytic agents and for understanding the complete pharmacological profile of this compound.
References
- 1. Effect of epsilon-aminocaproylaminoacids on the activity of proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE USE OF THE SERIAL THROMBIN TIME IN EVALUATING THERAPY WITH EPSILON AMINOCAPROIC ACID IN MASSIVE THROMBOLYSIS AND PROTEOLYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 5. Tranexamic acid use in the setting of ACE inhibitor induced angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics of 6-Aminocaproic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid is a synthetic derivative of the amino acid lysine that functions as an antifibrinolytic agent.[1] By competitively inhibiting the activation of plasminogen to plasmin, it plays a crucial role in stabilizing fibrin clots and preventing excessive bleeding.[2][3] This technical guide provides a comprehensive overview of the fundamental pharmacokinetics of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is intended to support further research, clinical application, and drug development efforts.
Quantitative Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound in adults.
Table 1: Absorption and Distribution
| Parameter | Value | Reference |
| Oral Bioavailability (F) | Complete (F=1) | [2][4] |
| Oral Absorption Rate | Zero-order; 5.2 g/hr | [2][5] |
| Mean Lag Time in Absorption | 10 minutes | [2][5] |
| Time to Peak Plasma Concentration (Tmax) | 1.2 ± 0.45 hours (after a single 5 g oral dose) | [5] |
| Peak Plasma Concentration (Cmax) | 164 ± 28 mcg/mL (after a single 5 g oral dose) | [5] |
| Apparent Volume of Distribution (Vd) - Oral | 23.1 ± 6.6 L | [5][6] |
| Apparent Volume of Distribution (Vd) - Intravenous | 30.0 ± 8.2 L | [5][6] |
| Protein Binding | Not specified, but distributes into red blood cells | [5][6] |
Table 2: Metabolism and Excretion
| Parameter | Value | Reference |
| Metabolism | Minimal, primarily to adipic acid | [6][7] |
| Primary Route of Elimination | Renal | [2][4][5] |
| Percentage of Dose Excreted Unchanged in Urine | 65% | [2][4][5] |
| Percentage of Dose Excreted as Adipic Acid in Urine | 11% | [2][4][5] |
| Terminal Elimination Half-Life (t½) | Approximately 2 hours | [2][4][5] |
| Total Body Clearance | 169 mL/min | [5] |
| Renal Clearance | 116 mL/min (approximates endogenous creatinine clearance) | [5] |
Mechanism of Action and Metabolic Pathway
This compound exerts its antifibrinolytic effect by binding to the lysine-binding sites on plasminogen and plasmin, thereby preventing the breakdown of fibrin clots.[2][8]
References
- 1. Plasma Protein Binding Assay [visikol.com]
- 2. HPLC Method for Analysis of this compound in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. HPLC Determination of this compound With Low UV Detection | SIELC Technologies [sielc.com]
- 6. Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography with Fluorescence Detection Using 2,3-Naphthalenedicarboxaldehyde as Fluorescence Derivatization Reagent [mdpi.com]
- 7. Determination of caprolactam and this compound in human urine using hydrophilic interaction liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
Methodological & Application
6-Aminocaproic Acid: A Valuable Tool for Protease Inhibition in Cell Lysis Buffers
Application Note
Introduction
Obtaining high-quality, intact proteins is paramount for a wide range of downstream applications in research, diagnostics, and drug development. A critical step in this process is cell lysis, which unfortunately also liberates a host of endogenous proteases that can rapidly degrade target proteins, leading to reduced yields and compromised experimental results. The inclusion of protease inhibitors in lysis buffers is therefore standard practice. 6-Aminocaproic acid, also known as epsilon-aminocaproic acid (EACA), is a synthetic amino acid analog of lysine that serves as an effective and economical protease inhibitor, particularly against serine proteases such as plasmin.[1][2] Its mechanism of action involves binding to the lysine-binding sites of proteases, thereby preventing them from accessing and cleaving their target proteins.[2] This application note provides detailed protocols and data for the use of this compound as a protease inhibitor in cell lysis buffers for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary role as a protease inhibitor stems from its structural similarity to the amino acid lysine.[2] Many proteases, especially serine proteases involved in fibrinolysis like plasmin, recognize and bind to lysine residues in their substrates. By mimicking lysine, this compound competitively inhibits these proteases. It binds to the kringle domains of plasminogen and plasmin, preventing their interaction with fibrin and subsequent proteolytic activity. While its most well-documented activity is against plasmin, its ability to inhibit other trypsin-like serine proteases makes it a useful component in a broader protease inhibitor cocktail for general cell lysis applications.
Applications in Cell Lysis
The primary application of this compound in the context of cell lysis is to prevent the degradation of proteins of interest. This is crucial for a variety of downstream applications, including:
-
Western Blotting: Ensuring the detection of full-length proteins and avoiding the appearance of degradation-induced smaller bands.
-
Immunoprecipitation (IP): Protecting the target protein and its interacting partners from proteolysis to ensure the integrity of the pulled-down complex.
-
Enzyme Assays: Maintaining the activity of the target enzyme by preventing its cleavage and inactivation.
-
Protein Purification: Maximizing the yield of intact, functional protein.
-
Mass Spectrometry: Preventing the generation of non-specific peptides that can complicate data analysis.
Data Presentation
The following tables summarize key quantitative data regarding the use of this compound as a protease inhibitor.
Table 1: Inhibitory Concentrations of this compound and its Derivatives against Plasmin
| Compound | IC50 (mM) |
| This compound (EACA) | > 20 |
| H-d-Ala-Phe-Lys-EACA-NH2 | 0.02 |
Data sourced from a study on peptide derivatives of EACA. Note that the IC50 of EACA itself against plasmin is relatively high in this assay, highlighting its moderate potency against this specific enzyme in isolation.
Table 2: Recommended Working Concentrations of Common Protease Inhibitors
| Inhibitor | Target Proteases | Typical Working Concentration |
| This compound | Serine proteases (e.g., plasmin) | 1-5 mM |
| AEBSF | Serine proteases | 0.1-1 mM |
| Aprotinin | Serine proteases | 1-2 µg/mL |
| Leupeptin | Serine and Cysteine proteases | 1-10 µg/mL |
| Pepstatin A | Aspartic proteases | 1 µg/mL |
| EDTA | Metalloproteases | 1-5 mM |
This table provides a general guideline. The optimal concentration of each inhibitor may vary depending on the cell type and the specific application.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 131.17 g/mol )
-
Nuclease-free water
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar (optional)
-
Sterile filter (0.22 µm)
Procedure:
-
To prepare a 1 M stock solution, weigh out 1.31 g of this compound.
-
Add the powder to 8 mL of nuclease-free water in a sterile conical tube.
-
Mix by vortexing or using a magnetic stirrer until the powder is completely dissolved.
-
Adjust the final volume to 10 mL with nuclease-free water.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: General Cell Lysis using RIPA Buffer Supplemented with this compound
Materials:
-
Cultured cells (adherent or in suspension)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
1 M this compound stock solution
-
Other protease inhibitor stocks (e.g., PMSF, aprotinin, leupeptin)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes, pre-chilled
-
Refrigerated microcentrifuge
Procedure:
-
Cell Preparation:
-
Adherent cells: Wash the cell monolayer twice with ice-cold PBS. Aspirate the PBS completely.
-
Suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with ice-cold PBS, pelleting the cells after each wash.
-
-
Lysis Buffer Preparation: Immediately before use, prepare the complete lysis buffer. For each 1 mL of RIPA buffer, add:
-
1-5 µL of 1 M this compound stock solution (for a final concentration of 1-5 mM).
-
Other desired protease inhibitors to their recommended final concentrations (e.g., 10 µL of 100 mM PMSF for a final concentration of 1 mM).
-
-
Cell Lysis:
-
Adherent cells: Add the complete, ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm plate). Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the complete, ice-cold lysis buffer (e.g., 500 µL for a pellet from a 10 cm plate).
-
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully transfer the supernatant (the cell lysate) to a new pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Storage: Use the lysate immediately for downstream applications or store at -80°C in aliquots.
Protocol 3: Optimization of this compound Concentration
Objective: To determine the optimal concentration of this compound for preventing protein degradation in a specific cell type and for a particular protein of interest.
Procedure:
-
Prepare several aliquots of your chosen lysis buffer.
-
Create a series of complete lysis buffers with varying final concentrations of this compound (e.g., 0 mM, 1 mM, 2.5 mM, 5 mM, 10 mM). Keep the concentrations of all other protease inhibitors constant across all samples.
-
Lyse an equal number of cells with each of the prepared lysis buffers, following the general cell lysis protocol.
-
Analyze the resulting lysates by SDS-PAGE and Western blotting for your protein of interest.
-
Compare the integrity of the target protein across the different concentrations of this compound. The optimal concentration will be the lowest concentration that provides the maximal protection against degradation (i.e., the strongest band for the full-length protein with minimal smaller degradation bands).
-
Additionally, you can perform a total protein quantification (e.g., BCA assay) on each lysate. A higher total protein yield may indicate better overall protection from proteolysis.
Visualizations
Caption: Experimental workflow for using this compound in cell lysis.
Caption: Impact of protease activity on a generic signaling pathway during cell lysis.
Conclusion
This compound is a readily available and cost-effective reagent that can significantly improve the quality of protein samples obtained from cell lysates by inhibiting protease activity. While it is particularly effective against plasmin and other trypsin-like serine proteases, it is often best used as part of a broader protease inhibitor cocktail to ensure comprehensive protection against the diverse range of proteases present in the cellular environment. The protocols provided here offer a starting point for the successful incorporation of this compound into standard cell lysis procedures. As with any experimental technique, optimization of the inhibitor concentration for the specific cell type and protein of interest is recommended to achieve the best possible results.
References
Standard Protocol for Using 6-Aminocaproic Acid in Affinity Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Affinity chromatography is a powerful technique for the purification of biomolecules based on their specific binding affinity to a ligand immobilized on a chromatographic matrix. 6-Aminocaproic acid, a synthetic analog of the amino acid lysine, is widely employed as a competitive eluent in affinity chromatography, particularly for the purification of proteins that bind to lysine residues. This document provides detailed application notes and protocols for the use of this compound in affinity chromatography, with a primary focus on the purification of plasminogen from plasma.
Mechanism of Action
This compound's utility in affinity chromatography stems from its structural similarity to lysine. Proteins with lysine-binding sites, such as plasminogen, will bind to a lysine-functionalized affinity matrix (e.g., Lysine-Sepharose). This compound acts as a competitive inhibitor, binding to the lysine-binding sites on the target protein.[1] By introducing a solution of this compound into the column, the bound protein is displaced from the immobilized lysine and can be eluted in a purified form.
Mechanism of this compound in Affinity Chromatography.
Quantitative Data Summary
The following tables summarize key quantitative data for the purification of plasminogen using this compound in affinity chromatography.
Table 1: Properties of Lysine-Sepharose Affinity Media
| Parameter | Value | Reference |
| Matrix | Sepharose 4B or Cross-linked Agarose | [2] |
| Ligand | L-lysine | [2] |
| Binding Capacity for Plasminogen | > 1.5 mg/mL of drained medium | [2] |
| Recommended pH range (working) | 3 - 12 | [2] |
| Recommended pH range (cleaning) | 2 - 13 | [2] |
Table 2: Typical Buffer Compositions and Elution Conditions
| Step | Buffer Composition | This compound Conc. | Flow Rate (cm/h) |
| Equilibration | 50 mM Sodium Phosphate, pH 7.4 | - | ~75 |
| Sample Application | Plasma with 0.1 M NaCl | - | ~75 |
| Wash 1 | 50 mM Sodium Phosphate, 0.1 M NaCl, pH 7.4 | - | ~75 |
| Wash 2 (optional) | 50 mM Sodium Phosphate, 0.5 M NaCl, pH 7.4 | - | ~75 |
| Elution | 50 mM Sodium Phosphate, pH 7.4 | 0.1 - 0.2 M | ~75 |
| Regeneration | 50 mM Phosphate, 1 M NaCl, pH 7.5 | 0.2 M | ~75 |
Table 3: Purification Efficiency
| Parameter | Result | Reference |
| Purification Fold (Plasminogen from plasma) | > 200-fold | [3] |
| Yield (Plasminogen from plasma) | 30 mg from 340 mL of plasma | [3] |
| Purity | High, with multiple isoforms detectable by electrophoresis | [3] |
Experimental Protocols
Column Packing Protocol
A properly packed column is crucial for achieving high-resolution separations.
-
Preparation: Equilibrate all materials, including the affinity resin slurry and buffers, to the temperature at which the chromatography will be performed.
-
Column Setup: Mount the column vertically. Ensure the bottom frit is in place and the outlet is closed. Add a small amount of equilibration buffer to the bottom of the column.
-
Slurry Preparation: Gently resuspend the Lysine-Sepharose resin to create a homogenous slurry. Avoid using a magnetic stirrer which can damage the beads.
-
Pouring the Slurry: Pour the slurry into the column in a single, continuous motion. To minimize air bubbles, pour the slurry down a glass rod held against the inner wall of the column.
-
Settling the Bed: Allow the resin to settle under gravity. Once a stable bed has formed, open the column outlet and allow the buffer to drain.
-
Packing with Flow: Connect the column to a pump and begin pumping equilibration buffer through the column at a flow rate at least 1.33 times the intended operational flow rate. This will ensure the bed is well-compacted.
-
Finalizing the Column: Once the bed height is stable, stop the pump, close the outlet, and carefully place the top adaptor onto the resin bed, ensuring no air is trapped between the adaptor and the bed surface.
Plasminogen Purification Protocol
This protocol outlines the steps for purifying plasminogen from plasma using a Lysine-Sepharose column and this compound for elution.
Experimental Workflow for Plasminogen Purification.
-
Column Equilibration: Equilibrate the packed Lysine-Sepharose column with 5-10 column volumes (CV) of binding buffer (e.g., 50 mM sodium phosphate, 0.1 M NaCl, pH 7.4) at a linear flow rate of approximately 75 cm/h.
-
Sample Preparation and Loading: Prepare the plasma sample by adding solid NaCl to a final concentration of 0.1 M and centrifuge to remove any precipitate. Apply the clarified sample to the equilibrated column.
-
Washing: After loading the sample, wash the column with 5-10 CV of binding buffer to remove unbound proteins. The wash can be monitored by observing the UV absorbance at 280 nm until it returns to baseline. For a more stringent wash to remove non-specifically bound proteins, an optional wash with a higher salt concentration (e.g., 0.5 M NaCl in binding buffer) can be performed.[4]
-
Elution: Elute the bound plasminogen by applying the elution buffer containing 0.1 M to 0.2 M this compound in the binding buffer.[5] Collect fractions and monitor the protein concentration by UV absorbance at 280 nm.
-
Post-Elution Processing: Pool the fractions containing the purified plasminogen. The this compound can be removed by dialysis or gel filtration.
Column Regeneration and Storage Protocol
Proper regeneration and storage are essential for maintaining the performance and extending the lifetime of the affinity column.
-
Regeneration: After elution, regenerate the column by washing with 3-5 CV of a high-salt buffer containing the eluting agent (e.g., 50 mM phosphate, 1 M NaCl, 0.2 M this compound, pH 7.5).[4] This is followed by washing with 5-10 CV of the binding buffer. For more rigorous cleaning, a low pH (e.g., 0.1 M glycine-HCl, pH 2.5) followed by a high pH (e.g., 0.1 M Tris-HCl, pH 8.5) wash can be employed, if compatible with the resin.
-
Storage: For short-term storage, the column can be kept in the binding buffer at 4°C. For long-term storage, equilibrate the column with a solution containing a bacteriostatic agent (e.g., 20% ethanol) and store at 4°C. Never freeze the affinity resin.[4]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | - Incomplete binding of the target protein. | - Optimize sample pH and ionic strength. - Reduce flow rate during sample application. |
| - Inefficient elution. | - Increase the concentration of this compound. - Decrease the flow rate during elution. | |
| Low Purity | - Non-specific binding of contaminating proteins. | - Increase the salt concentration in the wash buffer. - Include an additional wash step. |
| High Backpressure | - Clogged column frit or resin. | - Filter or centrifuge the sample before loading. - Follow the column cleaning protocol. |
| Reduced Column Performance | - Fouling of the resin. | - Implement a more stringent regeneration protocol. |
| - Denaturation of the immobilized ligand. | - Ensure the pH and chemical compatibility of all buffers. |
Conclusion
The use of this compound as a competitive eluent in affinity chromatography is a highly effective method for the purification of lysine-binding proteins like plasminogen. By following the detailed protocols and considering the quantitative data presented, researchers can achieve high-purity and high-yield preparations of their target proteins. Optimization of specific parameters may be necessary depending on the source material and the specific characteristics of the target protein.
References
- 1. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 3. Plasminogen: purification from human plasma by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. ijbc.ir [ijbc.ir]
Application of 6-Aminocaproic Acid in Tissue Engineering Scaffolds: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (6-ACA), a synthetic derivative of the amino acid lysine, is a well-known antifibrinolytic agent. In the realm of tissue engineering, 6-ACA is gaining attention for its utility in modulating the properties of biodegradable scaffolds. Its primary function is to inhibit the enzymatic degradation of fibrin-based hydrogels, thereby providing better control over the scaffold's resorption rate and mechanical integrity. This controlled degradation is crucial for allowing encapsulated or seeded cells sufficient time to proliferate, differentiate, and deposit their own extracellular matrix (ECM). Furthermore, 6-ACA can be incorporated as a monomer into biodegradable polymers, such as poly(amide-imide)s, to tailor their mechanical properties and degradation kinetics for specific tissue engineering applications.
This document provides detailed application notes and experimental protocols for the use of this compound in the development of tissue engineering scaffolds.
Application Notes
Modulation of Scaffold Biodegradation
This compound is a competitive inhibitor of plasminogen activation, a key step in the fibrinolytic cascade that leads to the degradation of fibrin clots. By incorporating 6-ACA into fibrin-based scaffolds, the rate of degradation can be significantly reduced. This is particularly beneficial in applications where a stable scaffold is required for an extended period to support tissue regeneration, such as in cartilage or bone repair. The concentration of 6-ACA can be adjusted to achieve the desired degradation profile, balancing the need for mechanical support with the eventual replacement of the scaffold by newly formed tissue.
Enhancement of Mechanical Properties
The incorporation of this compound as a monomer in the synthesis of biodegradable polymers, such as poly(amide-imide)s (PAIs), can significantly influence the mechanical properties of the resulting scaffolds. Studies have shown that the inclusion of 6-ACA can enhance the tensile strength and modulus of PAI polymers compared to their pure counterparts, making them more suitable for load-bearing applications.
Influence on Cellular Response
The modulation of scaffold degradation by 6-ACA can indirectly influence cellular behavior. By maintaining the structural integrity of the scaffold for a longer duration, it provides a stable substrate for cell adhesion, proliferation, and differentiation. However, it is important to note that the concentration of 6-ACA can also have a direct impact on cell behavior. For instance, in fibrin-based scaffolds, increasing concentrations of 6-ACA have been observed to decrease the proliferation of vascular smooth muscle cells and subsequent collagen deposition. Therefore, optimizing the concentration of 6-ACA is critical to achieve the desired cellular response.
Quantitative Data
The following tables summarize the quantitative data on the effect of this compound on the mechanical properties, degradation, and cellular response of tissue engineering scaffolds.
Table 1: Mechanical Properties of Poly(amide-imide) (PAI) Scaffolds Containing this compound
| Polymer Composition | Tensile Strength (MPa) | Tensile Modulus (MPa) |
| Pure PAI | 1.8 - 5.4 | 120 - 258 |
| PAI with this compound | 3.11 - 10.79[1] | 241 - 517[1] |
Table 2: Degradation of Poly(amide-imide) (PAI) Scaffolds
| Polymer Composition | Degradation Rate Comparison |
| Pure PAI | Slower |
| PAI with this compound | 1.2 - 2.4 times faster than pure PAI[1] |
Table 3: Effect of this compound Concentration on Vascular Smooth Muscle Cell (vSMC) Proliferation and Collagen Deposition in Fibrin Scaffolds
| 6-ACA Concentration (mM) | vSMC Proliferation (Normalized to Control) | Collagen Deposition per Cell (Normalized to Control) |
| 3 | Decreased | Decreased |
| 6 | Further Decreased | Further Decreased |
| 12 | Significantly Decreased | Significantly Decreased |
| (Data adapted from a study on fibrin-based tissue constructs) |
Experimental Protocols
Protocol 1: Fabrication of Fibrin Scaffolds with this compound
This protocol describes the preparation of fibrin hydrogel scaffolds incorporating 6-ACA to control their degradation rate.
Materials:
-
Fibrinogen (human or bovine)
-
Thrombin (human or bovine)
-
This compound (6-ACA)
-
Calcium chloride (CaCl₂) solution (40 mM)
-
Tris-buffered saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Cell suspension (if encapsulating cells)
Procedure:
-
Prepare a stock solution of 6-ACA in TBS at the desired concentration (e.g., 1 M).
-
Prepare the fibrinogen solution by dissolving lyophilized fibrinogen in TBS to the desired final concentration (e.g., 20 mg/mL).
-
Add the 6-ACA stock solution to the fibrinogen solution to achieve the desired final concentration of 6-ACA (e.g., 3, 6, or 12 mM). If encapsulating cells, gently resuspend the cell pellet in this fibrinogen/6-ACA solution.
-
Prepare the thrombin solution by dissolving lyophilized thrombin in 40 mM CaCl₂ solution to the desired final concentration (e.g., 2 U/mL).
-
To initiate polymerization, mix the fibrinogen/6-ACA/cell solution with the thrombin solution at a defined ratio (e.g., 10:1 v/v).
-
Quickly pipette the mixture into the desired mold (e.g., a 96-well plate) to form the scaffolds.
-
Incubate at 37°C for 30-60 minutes to allow for complete gelation.
-
Add cell culture medium to the scaffolds and incubate under standard cell culture conditions.
Protocol 2: In Vitro Degradation Study of Fibrin Scaffolds
This protocol outlines a method to assess the degradation of fibrin scaffolds with and without 6-ACA.
Materials:
-
Fibrin scaffolds (prepared as in Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Plasmin solution (e.g., 1 µg/mL in PBS)
-
Micro-BCA Protein Assay Kit
Procedure:
-
Place pre-weighed, lyophilized fibrin scaffolds into individual wells of a 24-well plate.
-
Add 1 mL of either PBS (for hydrolytic degradation) or plasmin solution (for enzymatic degradation) to each well.
-
Incubate the plate at 37°C.
-
At predetermined time points (e.g., 1, 3, 7, 14, and 21 days), collect the supernatant from each well for protein analysis.
-
Remove the remaining scaffold from the well, gently wash with deionized water, and lyophilize.
-
Measure the dry weight of the remaining scaffold.
-
Quantify the amount of released fibrin degradation products in the supernatant using a Micro-BCA Protein Assay.
-
Calculate the percentage of weight loss and the cumulative release of degradation products over time.
Protocol 3: MTT Assay for Cell Viability on Scaffolds
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the viability of cells cultured on scaffolds.
Materials:
-
Cell-seeded scaffolds in a multi-well plate
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium without phenol red
-
Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or acidified isopropanol)
Procedure:
-
At the desired time point, remove the culture medium from the wells containing the cell-seeded scaffolds.
-
Add fresh culture medium without phenol red and the MTT solution (at a 1:10 ratio) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator, protected from light.
-
After incubation, carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals. The volume should be sufficient to immerse the scaffold.
-
Incubate the plate on a shaker for 15-30 minutes at room temperature to ensure complete dissolution of the formazan.
-
Transfer the colored solution to a 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Use wells with scaffolds but no cells as a blank control.
-
Calculate cell viability as a percentage relative to a control group (e.g., cells on a standard tissue culture plastic).
Visualizations
Caption: Experimental workflow for fabricating and characterizing this compound-containing fibrin scaffolds.
Caption: Antifibrinolytic mechanism of this compound in preventing fibrin scaffold degradation.
Caption: Conceptual overview of how 6-ACA may indirectly influence cellular signaling in tissue engineering.
References
Application Notes and Protocols for 6-Aminocaproic Acid as a Flexible Linker in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-aminocaproic acid (also known as 6-aminohexanoic acid, ε-aminocaproic acid, or Ahx) as a flexible linker in bioconjugation. Detailed protocols for common conjugation strategies, data on the physicochemical properties of the linker, and its impact on the performance of bioconjugates are presented.
Introduction to this compound as a Bioconjugation Linker
This compound is a bifunctional molecule containing a terminal primary amine and a terminal carboxylic acid, connected by a five-carbon aliphatic chain.[1] This structure imparts flexibility and hydrophobicity, making it a valuable tool in the field of bioconjugation.[1] Its primary role is to serve as a spacer or linker, covalently connecting two molecules, such as a protein and a small molecule drug, a peptide and a label, or two proteins. The flexible nature of the this compound linker can help to overcome steric hindrance between the conjugated molecules, potentially preserving their biological activity.[2]
Key Properties and Advantages:
-
Flexibility: The aliphatic chain allows for rotational freedom, enabling the conjugated molecules to adopt optimal orientations for interaction with their targets.[2]
-
Hydrophobicity: The hydrocarbon chain can influence the solubility and aggregation properties of the resulting bioconjugate.
-
Bifunctionality: The presence of both an amine and a carboxylic acid group allows for versatile conjugation chemistries.
-
Commercial Availability: this compound and its derivatives are readily available from various chemical suppliers.
Applications in Bioconjugation
The unique properties of this compound make it suitable for a wide range of bioconjugation applications, including:
-
Antibody-Drug Conjugates (ADCs): It is often used as a component of the linker system connecting a cytotoxic drug to a monoclonal antibody. The linker's flexibility can ensure that the drug is accessible for its therapeutic action upon internalization into the target cell.
-
Peptide Modification: this compound can be incorporated into peptide sequences to introduce spacing between functional domains or to attach labels, such as fluorescent dyes or biotin.[1]
-
Protein-Protein Conjugation: It can be used to crosslink proteins, creating well-defined conjugates for various research and therapeutic purposes.
-
Surface Immobilization: Biomolecules can be tethered to solid supports or nanoparticles via a this compound linker for applications in diagnostics and purification.
Experimental Protocols
The most common method for conjugating this compound involves the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process activates the carboxylic acid group of this compound to form a more stable NHS ester, which then reacts with a primary amine on the target molecule to form a stable amide bond.[3][4]
Protocol 1: General Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol describes the general procedure for conjugating the amine group of a biomolecule (e.g., a protein) to the carboxylic acid group of this compound.
Materials:
-
Protein to be conjugated (in a suitable buffer, e.g., PBS pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography column)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer to a final concentration of 10-50 mM.
-
Add a 1.5 to 2-fold molar excess of Sulfo-NHS over this compound.
-
Add a 1.5 to 2-fold molar excess of EDC over this compound.
-
Incubate the reaction mixture at room temperature for 15-30 minutes.
-
-
Conjugation to the Protein:
-
Add the activated this compound solution to the protein solution. The molar ratio of activated linker to protein should be optimized but typically ranges from 10:1 to 50:1.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS-activated this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[5]
-
Monitor the elution profile by measuring absorbance at 280 nm.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the concentration of the purified conjugate using a protein assay (e.g., BCA assay).
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the exact mass of the conjugate and the number of attached linkers.[6]
-
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in the bioconjugation of a protein with this compound using EDC/NHS chemistry.
Quantitative Data Summary
The efficiency of bioconjugation and the properties of the resulting conjugate are critical for its intended application. The following tables summarize typical quantitative data obtained from bioconjugation experiments using this compound as a linker.
Table 1: Representative EDC/NHS Conjugation Reaction Parameters and Outcomes
| Parameter | Value | Reference |
| Molar Ratio (Linker:Protein) | 20:1 to 100:1 | General knowledge from multiple sources |
| Reaction Time (Conjugation) | 2 hours at RT or overnight at 4°C | [3] |
| Typical Conjugation Yield | 40-80% | [7] |
| Average Drug-to-Antibody Ratio (DAR) | 2-4 | [8][9] |
Table 2: Stability of this compound-Linked Bioconjugates
| Condition | Stability (% remaining conjugate after 7 days) | Reference |
| Human Plasma at 37°C | >90% | [10] |
| Mouse Serum at 37°C | >85% | [10] |
| PBS, pH 7.4 at 4°C | >95% | [10] |
Table 3: Impact of this compound Linker on Biological Activity
| Bioconjugate System | Effect on Activity | Reference |
| Antibody-Drug Conjugate (ADC) | Maintained high binding affinity to the target antigen. | |
| Enzyme-Inhibitor Conjugate | No significant loss of inhibitory activity (IC50) compared to the free inhibitor. | |
| Peptide-Fluorophore Conjugate | Minimal quenching of fluorescence and retained peptide bioactivity. |
Signaling Pathway Intervention: ADC Targeting HER2
Antibody-drug conjugates often target cell surface receptors to deliver a cytotoxic payload to cancer cells. A prominent example is the targeting of the Human Epidermal Growth Factor Receptor 2 (HER2) in breast cancer.[11][12][13] An ADC targeting HER2, utilizing a flexible linker such as one containing this compound, would bind to the HER2 receptor, be internalized, and then release its payload to induce cell death, thereby interrupting the downstream signaling pathways that promote tumor growth and survival.[11][12][13]
Caption: A simplified diagram of the HER2 signaling pathway and its interruption by an antibody-drug conjugate (ADC).
Conclusion
This compound is a versatile and effective flexible linker for a wide array of bioconjugation applications. Its straightforward conjugation chemistry, coupled with its ability to provide spatial separation and flexibility between conjugated molecules, makes it a valuable tool for researchers in drug development and various scientific disciplines. The protocols and data presented here provide a foundation for the successful implementation of this compound in your bioconjugation strategies.
References
- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantification for Antibody-Conjugated Drug in Trastuzumab Emtansine and Application to In Vitro Linker Stability and In Vivo Pharmacokinetic Study in Rat Using an Immuno-Affinity Capture Liquid Chromatography-Mass Spectrometric Method [mdpi.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. cellmosaic.com [cellmosaic.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Methods for Incorporating 6-Aminocaproic Acid into Synthetic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Aminocaproic acid (6-ACA), a synthetic analog of the amino acid lysine, serves as a versatile building block in the design of synthetic peptides. Its flexible, six-carbon aliphatic chain provides a hydrophobic spacer that can be strategically incorporated to modulate the pharmacological properties of peptides. This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into synthetic peptides using both Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS) methodologies.
Applications of this compound in Peptide Synthesis
The incorporation of this compound into peptide sequences offers several advantages in research and drug development:
-
Linker/Spacer: The aliphatic chain of 6-ACA acts as a flexible linker to separate functional domains of a peptide, such as a targeting moiety and a therapeutic payload. This separation can be crucial for maintaining the biological activity of each domain.
-
Modulation of Physicochemical Properties: The hydrophobicity of the hexanoyl chain can influence the solubility and aggregation propensity of peptides. Strategic placement of 6-ACA can enhance solubility and reduce aggregation, which are common challenges in peptide synthesis and formulation.[1][2]
-
Increased Proteolytic Stability: The non-natural omega-amino acid structure of 6-ACA can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide-based therapeutics.
-
Conformational Constraint: When incorporated within a peptide sequence, 6-ACA can introduce conformational constraints, influencing the peptide's secondary structure and its binding affinity to target receptors.
-
Inhibition of Plasminogen Activation: this compound is a well-known inhibitor of plasminogen activation. By incorporating it into peptides, researchers can design molecules with antifibrinolytic properties.
Data Presentation: Synthesis Efficiency and Purity
The successful incorporation of this compound is dependent on the chosen synthetic strategy and coupling conditions. The following tables summarize representative data on the yield and purity of peptides containing 6-ACA, synthesized via Fmoc-SPPS.
| Peptide Sequence | Synthesis Method | Coupling Reagent for 6-ACA | Crude Purity (%) | Overall Yield (%) | Reference |
| Ac-Phe-Ala-6ACA-Lys-NH2 | Manual Fmoc-SPPS | HBTU/HOBt | >85 | ~30 | [3] |
| H-d-Ala-Phe-Lys-EACA-NH2 | Manual Fmoc-SPPS | TBTU/HOBt | Not specified | Not specified | [4] |
| Model Peptide A | Automated Fmoc-SPPS | HATU/HOAt | >90 | ~40 | [5] |
| Model Peptide B (with 6-ACA) | Automated Fmoc-SPPS | DIC/Oxyma | >80 | ~25 | [5] |
Note: Yields and purities are highly sequence-dependent and can be influenced by factors such as resin choice, coupling efficiency at each step, and purification methods.[6]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol details the manual Fmoc-based solid-phase synthesis of a model peptide containing a this compound linker.
1.1. Materials and Reagents:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected amino acids
-
Fmoc-6-aminocaproic acid
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
OxymaPure® (Ethyl cyanohydroxyiminoacetate)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), IPA (Isopropanol)
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H2O
-
Diethyl ether (cold)
-
Acetonitrile (ACN)
-
Deionized water
1.2. Equipment:
-
Peptide synthesis vessel
-
Shaker or bubbler for agitation
-
Filtration apparatus
-
Lyophilizer
-
High-Performance Liquid Chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
1.3. Synthesis Workflow:
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
1.4. Detailed Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with a coupling reagent (e.g., HBTU, 2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to initiate activation.
-
For the incorporation of this compound, use Fmoc-6-aminocaproic acid and follow the same coupling procedure.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Monitoring the Coupling Reaction: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.
-
Washing: Wash the resin with DMF (3 x 1 min) and IPA (3 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Final Washing: Wash the peptide-resin with DMF (5 x 1 min), followed by DCM (5 x 1 min), and dry the resin under vacuum.
-
Cleavage and Deprotection: Treat the dry peptide-resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Purification: Purify the crude peptide by reverse-phase HPLC (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.
-
Lyophilization: Lyophilize the pure peptide fractions to obtain a fluffy white powder.
Protocol 2: Liquid-Phase Peptide Synthesis (LPPS) of a Dipeptide Containing this compound
This protocol describes the synthesis of a simple dipeptide, Boc-Ala-6ACA-OMe, in solution.
2.1. Materials and Reagents:
-
Boc-Alanine (Boc-Ala-OH)
-
H-6-Aminocaproic acid methyl ester hydrochloride (H-6ACA-OMe·HCl)
-
Coupling Reagent: HBTU
-
Base: DIPEA
-
Solvents: DMF, Ethyl acetate (EtOAc), DCM
-
1M HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4
2.2. Equipment:
-
Round-bottom flasks
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
2.3. Synthesis Workflow:
Caption: Workflow for Liquid-Phase Peptide Synthesis.
2.4. Detailed Procedure:
-
Dissolution: Dissolve Boc-Ala-OH (1 eq.), HBTU (1 eq.), and H-6ACA-OMe·HCl (1 eq.) in DMF.
-
Coupling: Add DIPEA (2.5 eq.) to the solution and stir the reaction mixture at room temperature overnight.
-
Workup:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.
-
Characterization: Characterize the purified dipeptide by NMR and mass spectrometry to confirm its structure and purity.
Signaling Pathway Visualization
Mechanism of this compound in Inhibiting Plasminogen Activation
This compound exerts its antifibrinolytic effect by inhibiting the activation of plasminogen to plasmin. It achieves this by binding to the lysine-binding sites within the kringle domains of plasminogen. This binding prevents plasminogen from attaching to fibrin, a crucial step for its efficient activation by tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).
Caption: Inhibition of Plasminogen Activation by this compound.
Troubleshooting
Incorporating this compound into peptides is generally straightforward, but some challenges may arise.
| Problem | Possible Cause | Solution |
| Incomplete Coupling of 6-ACA | Steric hindrance; aggregation of the growing peptide chain. | Use a more powerful coupling reagent like HATU or COMU. Perform a double coupling. Use a solvent mixture known to reduce aggregation, such as DMF with 25% DMSO. |
| Low Yield of Final Peptide | Inefficient coupling at multiple steps; peptide aggregation leading to poor reaction kinetics.[7] | Optimize coupling times and reagents for each amino acid. Incorporate backbone modifications like pseudoprolines to disrupt aggregation.[8] |
| Poor Solubility of the Final Peptide | High content of hydrophobic residues, including 6-ACA.[9] | Modify the peptide sequence to include more hydrophilic residues if possible. Optimize the purification and lyophilization conditions. |
| Side Reactions | Racemization during activation; side-chain reactions. | Use additives like HOBt or Oxyma to suppress racemization. Ensure proper side-chain protection of all amino acids. |
Conclusion
The incorporation of this compound into synthetic peptides is a valuable strategy for modulating their biological and physicochemical properties. By following the detailed protocols and considering the potential challenges outlined in these application notes, researchers can successfully synthesize 6-ACA-containing peptides for a wide range of applications in basic research and drug development. The choice between SPPS and LPPS will depend on the desired scale of synthesis, the complexity of the peptide, and the required purity of the final product.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. omizzur.com [omizzur.com]
- 8. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 9. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Using 6-Aminocaproic Acid to Prevent Protein Degradation in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein degradation is a significant challenge in the handling of biological samples, leading to loss of sample integrity and unreliable experimental results. Proteases, enzymes that break down proteins, are ubiquitously present in cells and tissues and are released upon cell lysis. The use of protease inhibitors is therefore crucial to preserve the protein content of samples for downstream applications such as Western blotting, immunoprecipitation, and enzyme-linked immunosorbent assays (ELISA). 6-Aminocaproic acid, a synthetic analog of the amino acid lysine, is an effective inhibitor of certain proteases and is widely used to prevent protein degradation. This document provides detailed application notes and protocols for the use of this compound in various laboratory procedures.
Mechanism of Action
This compound primarily functions as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, a key serine protease involved in the breakdown of fibrin clots.[1][2][3][4] Its mechanism of action is based on its structural similarity to lysine. Plasminogen activators, such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA), bind to lysine residues on fibrin to convert plasminogen to plasmin. By acting as a lysine analog, this compound competitively binds to the lysine-binding sites on plasminogen and plasmin, thereby preventing their interaction with fibrin and inhibiting fibrinolysis.[4][5] While its primary target is the plasminogen/plasmin system, it has been reported to also inhibit other proteases, including chymotrypsin, Factor VIIa, and carboxypeptidase B.[6]
Applications
This compound is a valuable tool for preventing protein degradation in a variety of biological samples and experimental workflows:
-
Protein Extraction from Cells and Tissues: It can be added to lysis buffers to inhibit protease activity during the extraction of proteins from cultured cells and tissue homogenates.
-
Immunoprecipitation: Its inclusion in buffers used for immunoprecipitation helps to protect the target protein and its interacting partners from degradation.
-
Western Blotting: While not directly used in the blotting process itself, its presence in the initial sample preparation steps ensures the integrity of the proteins being analyzed.[4]
-
Enzyme Assays: It can be used to prevent the degradation of enzymes of interest during their purification and characterization.
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Application | Recommended Concentration | Target Proteases | Reference |
| Protein Extraction | 5 µM | Lysine Proteases | [1] |
| Solubilization of Recombinant Proteins | 3.0% (w/v) | General Proteases | |
| Fibrinogen Assays (Clotting Buffer) | 5 g/L (~38 mM) | Plasmin | [6] |
Table 2: Inhibitory Activity of this compound and its Derivatives
| Compound | Target Enzyme | IC50 (mM) | Reference |
| H-D-Ala-Phe-Lys-EACA-NH2 | Plasmin | 0.02 | [7] |
| HCl × H-EACA-Leu-OH | Plasmin | 0.08 | [8] |
| HCl × H-EACA-Cys(S-Bzl)-OH | Plasmin | 0.04 | [8] |
| H-EACA-L-Phe-OH | Plasmin | 0.16 | [8] |
| This compound (EACA) | Plasmin | 0.2 | [8] |
Experimental Protocols
Protocol 1: Protein Extraction from Mammalian Cells
This protocol describes the preparation of a cell lysate from cultured mammalian cells using a lysis buffer supplemented with this compound.
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
This compound stock solution (1 M in water)
-
Protease inhibitor cocktail (optional, for broader coverage)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Procedure:
-
Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS completely.
-
Prepare the complete lysis buffer by adding this compound to a final concentration of 5 µM (e.g., add 5 µL of a 1 M stock solution to 1 mL of lysis buffer). If using, add the protease inhibitor cocktail according to the manufacturer's instructions.
-
Add an appropriate volume of complete lysis buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (the protein extract) to a fresh, pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., Bradford or BCA assay).
-
The protein extract is now ready for downstream applications or can be stored at -80°C for later use.
Protocol 2: Immunoprecipitation
This protocol outlines the use of this compound during the immunoprecipitation of a target protein from a cell lysate.
Materials:
-
Cell lysate prepared as in Protocol 1 (containing this compound)
-
Primary antibody specific to the target protein
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% NP-40
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer)
-
Microcentrifuge tubes
-
Rotating mixer
Procedure:
-
To 500 µg - 1 mg of total protein from the cell lysate, add the recommended amount of primary antibody.
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotating mixer.
-
Add an appropriate amount of pre-washed Protein A/G beads to the mixture.
-
Incubate for an additional 1-2 hours at 4°C on a rotating mixer to allow the antibody-protein complex to bind to the beads.
-
Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).
-
Carefully remove and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and discard the supernatant.
-
After the final wash, remove all residual wash buffer.
-
Elute the immunoprecipitated protein from the beads using an appropriate elution buffer.
-
For analysis by Western blotting, add 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.
-
For other applications, use a gentle elution buffer like 0.1 M glycine, pH 2.5, and neutralize the eluate with 1 M Tris-HCl, pH 8.5.
-
-
The eluted protein is now ready for downstream analysis.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for protein extraction.
Caption: Workflow for Immunoprecipitation.
References
- 1. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 2. The Plasminogen Activation System in Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ptglab.com [ptglab.com]
- 4. attokorea.co.kr [attokorea.co.kr]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. This compound = 99 titration, powder 60-32-2 [sigmaaldrich.com]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Fibrinolysis with 6-Aminocaproic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrinolysis is the physiological process of breaking down fibrin clots, a critical mechanism for maintaining blood vessel patency and preventing thrombosis. The key enzyme in this process is plasmin, which is generated from its zymogen precursor, plasminogen, by plasminogen activators such as tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (u-PA). Dysregulation of fibrinolysis can lead to either bleeding or thrombotic disorders. 6-Aminocaproic acid (6-ACA) is a synthetic lysine analog that acts as a potent inhibitor of fibrinolysis.[1][2] It exerts its effect by binding to the lysine-binding sites on plasminogen and plasmin, thereby preventing their interaction with fibrin and inhibiting the activation of plasminogen to plasmin.[1][2] This document provides detailed experimental protocols and data presentation guidelines for studying the effects of this compound on fibrinolysis.
Mechanism of Action of this compound
This compound is a synthetic derivative of the amino acid lysine and serves as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin.[1] It achieves this by binding to the lysine-binding sites within the kringle domains of plasminogen.[2] These sites are crucial for the attachment of plasminogen to the fibrin clot.[1] By occupying these binding sites, this compound competitively blocks the binding of plasminogen to fibrin, which is a necessary step for its efficient activation by t-PA.[1][2] This inhibition of plasminogen activation leads to the stabilization of the fibrin clot and a reduction in fibrinolysis.[1]
Caption: Signaling pathway of fibrinolysis and the inhibitory action of this compound.
Data Presentation
Quantitative data from experiments should be summarized in clear and structured tables to facilitate comparison of the effects of this compound across different assays and concentrations.
| Assay Type | Parameter Measured | 6-ACA Concentration | Result | Reference |
| Thromboelastography | IC50 | 1.6 x 10⁻⁴ mol/L | Half-maximal inhibitory concentration | [3] |
| Clot Lysis Assay | LY30 (%) | 0 µg/mL (Control) | 87.4% | [3] |
| ≤9 µg/mL | 26.7 - 87.4% | [3] | ||
| ≥18 µg/mL | ≤5% | [3] | ||
| D-Dimer Assay | D-Dimer Level (mg/L) | Placebo | 1.13 +/- 0.14 | [4] |
| 150 mg/kg loading dose, 15 mg/kg/h infusion | 0.51 +/- 0.15 | [4] |
Experimental Protocols
Fibrin Plate Assay
This assay measures the ability of a substance to lyse a fibrin clot in a petri dish. The size of the lysed zone is proportional to the fibrinolytic activity.
Materials:
-
Human Fibrinogen
-
Thrombin
-
Agarose
-
Barbital buffer (0.1 M, pH 7.8)
-
This compound stock solution
-
Plasminogen (for plasminogen-rich plates)
-
Petri dishes
Protocol:
-
Preparation of Fibrin Plates:
-
Prepare a solution of 0.12% (w/v) human fibrinogen in barbital buffer.[5]
-
Add this compound to the fibrinogen solution at desired final concentrations.
-
Add thrombin to the fibrinogen solution at a final concentration of 0.5 U/mL.[5]
-
For plasminogen-rich plates, add plasminogen to the mixture.
-
Quickly pour the mixture into petri dishes (e.g., 6 ml for a standard plate) and allow it to clot at room temperature.[6]
-
-
Sample Application:
-
Once the fibrin clot has formed, apply a small volume (e.g., 30 µL) of the test sample (e.g., plasminogen activator) onto the surface of the fibrin plate.[6]
-
-
Incubation:
-
Incubate the plates at 37°C for 17-18 hours in a moist incubator.[6]
-
-
Data Analysis:
-
Measure the diameter of the lysed zones. The area of lysis is calculated (in mm²) and is proportional to the fibrinolytic activity.
-
Compare the lytic zones in plates with and without this compound to determine its inhibitory effect.
-
References
- 1. A METHOD FOR ASSESSING CLOT LYSIS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of epsilon-aminocaproic acid on fibrinolysis and thrombin generation during cardiac surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting solubility issues of 6-Aminocaproic acid in different buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting solubility issues with 6-aminocaproic acid in various buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my buffer, even though it's reported to be water-soluble?
A1: While this compound is highly soluble in water, several factors can affect its solubility in a buffer system.[1][2] As a zwitterionic molecule, its solubility is significantly influenced by the pH of the solution.[3][4] At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, solubility is at its minimum. For this compound, with a carboxylic acid pKa of approximately 4.4 and an amino group pKa of about 10.8, the pI is around 7.6.[5] Therefore, if your buffer's pH is close to this value, you may experience solubility issues. Other factors include the ionic strength of the buffer and the presence of other salts, which can lead to "salting out" effects.
Q2: What is the optimal pH for dissolving this compound?
A2: To maximize the solubility of this compound, the pH of the buffer should be adjusted to be at least 1-2 pH units away from its isoelectric point (pI ≈ 7.6). This means you will have better solubility in acidic conditions (pH < 6) or basic conditions (pH > 9). In acidic solutions, the amino group is protonated, leading to a net positive charge, while in basic solutions, the carboxylic acid group is deprotonated, resulting in a net negative charge. Both charged forms are more soluble in aqueous solutions than the neutral zwitterion.
Q3: Can I heat the solution to improve solubility?
A3: Gentle heating and sonication can be used to aid in the dissolution of this compound. However, it is crucial to ensure that the temperature used will not degrade the compound or other components in your buffer. Always check the stability of all components at the intended temperature.
Q4: Are there any known incompatibilities with common buffers?
A4: this compound is generally compatible with common biological buffers such as phosphate-buffered saline (PBS), Tris, and acetate buffers. However, at high concentrations, interactions between the amino acid and buffer salts can still occur, potentially reducing solubility. It is always recommended to prepare a small test batch to check for any precipitation or cloudiness.
Troubleshooting Guide
If you are experiencing issues with the solubility of this compound, follow this troubleshooting guide:
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding to the buffer. | The buffer pH is too close to the isoelectric point (pI ≈ 7.6) of this compound. | Adjust the buffer pH to be more acidic (pH < 6) or more basic (pH > 9). |
| The concentration of this compound is too high for the given buffer conditions. | Try preparing a more dilute solution. If a high concentration is required, you may need to screen different buffer systems or pH values to find optimal conditions. | |
| Solution is cloudy or a precipitate forms over time. | The solution may be supersaturated. | Prepare a fresh solution at a slightly lower concentration. Ensure the solution is not stored at a lower temperature than it was prepared at, as solubility can decrease with temperature. |
| The buffer components are interacting with the this compound. | Try a different buffer system. For example, if you are using a phosphate buffer, consider trying a Tris or acetate buffer. | |
| Inconsistent solubility between experiments. | Variation in the final pH of the buffer after adding this compound. | Always verify the final pH of your solution after all components have been added and adjust as necessary. |
| Inconsistent weighing or volume measurements. | Ensure accurate and consistent measurements of all components. |
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various solvents. Please note that solubility in specific buffers can be highly dependent on the pH and concentration of the buffer components.
| Solvent/Buffer | Solubility | Reference |
| Water | 50 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS) pH 7.4 | 0.9 µg/mL (at 25°C) | [7] |
| 10 mM Potassium and Sodium Phosphate, pH 6.4 | Used at 5 g/L (5 mg/mL) | [2] |
Note: The significant difference in reported solubility in water versus PBS highlights the critical role of pH and buffer components. The lower solubility in PBS at pH 7.4 is expected as this pH is close to the isoelectric point of this compound.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in Water
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolving: Add the powder to a volume of high-purity water that is less than the final desired volume.
-
Aiding Dissolution: Stir the solution using a magnetic stirrer. If the powder does not dissolve completely, gentle heating (e.g., to 37°C) or sonication can be applied.
-
Final Volume: Once the solid is fully dissolved, add water to reach the final desired volume and mix thoroughly.
-
Sterilization (if required): Filter the solution through a 0.22 µm filter for sterilization.
Protocol for Determining the Solubility of this compound in a Specific Buffer
-
Buffer Preparation: Prepare the desired buffer at the target pH.
-
Saturated Solution Preparation: Add an excess amount of this compound to a known volume of the buffer.
-
Equilibration: Tightly seal the container and agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect the supernatant, ensuring no solid particles are transferred. For higher accuracy, filter the supernatant through a 0.22 µm syringe filter.
-
Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC, NMR, or a colorimetric assay). This concentration represents the solubility of this compound in that specific buffer at that temperature.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Mechanism of action of this compound in inhibiting fibrinolysis.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | 60-32-2 [chemicalbook.com]
- 3. Zwitterions and Amino Acids [aqion.de]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound CAS#: 60-32-2 [m.chemicalbook.com]
- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Aminocaproic Acid Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 6-Aminocaproic acid (6-ACA) to minimize cytotoxicity in cell culture experiments.
Troubleshooting Guides and FAQs
This section addresses specific issues that users might encounter during their experiments with this compound.
Frequently Asked Questions (FAQs)
-
What is the recommended starting concentration for this compound in cell culture?
-
Based on available data, a starting concentration in the low millimolar (mM) range is advisable. However, the optimal concentration is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
-
How can I determine the optimal, non-cytotoxic concentration of this compound for my cell line?
-
A cell viability assay, such as the MTT or MTS assay, is recommended. This involves treating your cells with a range of 6-ACA concentrations for a specific duration and then measuring the percentage of viable cells compared to an untreated control.
-
-
What are the common signs of this compound-induced cytotoxicity?
-
Common signs include a decrease in cell viability, changes in cell morphology (e.g., rounding, detachment from the culture surface), and a reduction in metabolic activity.
-
-
For how long should I incubate my cells with this compound?
-
Incubation times can vary depending on the experimental design. For initial cytotoxicity screening, a 24 to 72-hour incubation period is common.
-
-
What should I do if I observe significant cell death even at low concentrations of this compound?
-
First, verify the purity and correct preparation of your 6-ACA solution. Ensure your cell culture conditions are optimal and that the cells are healthy before treatment. Consider reducing the incubation time or using a more sensitive cell viability assay to detect subtle cytotoxic effects at lower concentrations.
-
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| High background in cell viability assay (e.g., MTT) | Contamination of reagents or culture medium. | Use fresh, sterile reagents and media. Filter-sterilize the this compound solution before use. |
| Interaction of this compound with the assay reagent. | Run a control with media, 6-ACA, and the assay reagent (without cells) to check for any direct chemical reaction. | |
| Inconsistent results between experiments | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well for every experiment. |
| Differences in this compound solution preparation. | Prepare a fresh stock solution of 6-ACA for each set of experiments and use a consistent dilution method. | |
| Unexpectedly high cytotoxicity | Cell line is particularly sensitive to this compound. | Perform a wider range of dilutions, starting from a much lower concentration, to identify the non-toxic range. |
| Synergistic effects with other components in the culture medium. | Simplify the culture medium if possible, or test the cytotoxicity of 6-ACA in different basal media. |
Data Presentation
While specific IC50 values for this compound are not widely reported in the literature, some studies have investigated its cytotoxic effects. It has been noted that derivatives of this compound have shown cytotoxic effects against MCF-7 and fibroblast cell lines, particularly at high concentrations.[1][2] One study on human peripheral blood mononuclear cells (PBMCs) indicated minimal cytotoxicity at a concentration of 50 ng/mL.
The following table summarizes the qualitative cytotoxic effects observed in different cell lines. Researchers should use this as a guide and perform their own dose-response experiments.
| Cell Line | Observed Cytotoxicity | Concentration Range | Reference |
| MCF-7 (Human breast adenocarcinoma) | Cytotoxic effects observed with derivatives, particularly at high concentrations. | Not specified for 6-ACA | [1][2] |
| Fibroblasts | Cytotoxic effects observed with derivatives, particularly at high concentrations. | Not specified for 6-ACA | [1][2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Minimal cytotoxicity | 50 ng/mL | |
| Vero E6 (Vero kidney cells) | Considered relatively safe at lower concentrations | Not specified |
Experimental Protocols
Protocol: Determining the Optimal Concentration of this compound using MTT Assay
This protocol provides a method to determine the concentration range of 6-ACA that is non-toxic to a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound (e.g., 1 M in sterile water or PBS) and filter-sterilize.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 mM).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 6-ACA dilutions to the respective wells. Include wells with medium only (no cells) as a blank and wells with cells in medium without 6-ACA as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] * 100
-
-
Plot the percentage of cell viability against the concentration of this compound to determine the optimal non-cytotoxic concentration range.
-
Visualizations
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal non-cytotoxic concentration of this compound.
Hypothetical Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for 6-ACA-induced cytotoxicity is not well-defined, as a lysine analog, it may interfere with cellular processes that rely on lysine, potentially leading to cellular stress and apoptosis. The following diagram illustrates a hypothetical pathway.
Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.
References
stability and degradation profile of 6-Aminocaproic acid in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation profile of 6-aminocaproic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound (also known as ε-aminocaproic acid or EACA) is generally stable in aqueous solutions under normal storage conditions.[1][2] An oral solution of this compound is considered relatively stable at 20°C when formulated at pH 4.0 and 5.0.[3][4] Solutions prepared for injection (10 and 100 mg/mL) in 5% dextrose or 0.9% sodium chloride have been found to retain at least 98% potency for up to seven days at both 4°C and 23°C.[5]
Q2: What are the known degradation products of this compound in aqueous solutions?
A2: Under stress conditions such as elevated temperatures, this compound can degrade. The primary degradation products include self-reaction products like dimers and trimers, as well as a cyclized form known as caprolactam.[3][4] If certain excipients like citric acid are present in the formulation, reaction products can also form, such as 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid.[3][4]
Q3: How do factors like pH, temperature, and light affect the stability of this compound solutions?
A3:
-
Temperature: Elevated temperatures are a key factor in the degradation of this compound. Storage at temperatures between 50°C and 80°C has been shown to accelerate the formation of dimers, trimers, and caprolactam.[3][4] However, the product is stable under normal conditions and should be protected from overheating.[1]
-
pH: this compound solutions are relatively stable at acidic pH values of 4.0 and 5.0.[3][4] While specific data on degradation at alkaline pH is limited in the search results, hydrolysis is a major degradation pathway for many amino acids and can be influenced by pH.[6]
-
Light: this compound is considered stable in light and air.[2]
Q4: Are there any known incompatibilities with common excipients?
A4: Yes, incompatibilities have been observed. A reaction can occur between this compound and citric acid in concentrated solutions, leading to the formation of an impurity.[3][4] However, no reaction products have been observed with D-sorbitol.[3] It is crucial to conduct compatibility studies when formulating this compound with new excipients.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Appearance of a slight yellow discoloration in the solution. | This has been observed in admixtures with 5% dextrose injection after 24 hours at 23°C.[5] It may not indicate a significant loss of potency.[5] | 1. Confirm the identity of the solution and the storage conditions. 2. Perform a potency assay (e.g., HPLC) to verify the concentration of this compound. 3. If possible, use solutions with 0.9% sodium chloride, which have not been reported to show this discoloration.[5] |
| Precipitation or crystal formation in the solution. | The solubility of this compound in water is high, but it can be affected by temperature and the presence of other solutes.[7][8][9] | 1. Gently warm the solution while stirring to see if the precipitate redissolves. 2. Verify the concentration of the solution and ensure it is within the solubility limits for the given conditions. 3. Check the pH of the solution, as it can influence solubility. |
| Unexpected peaks in HPLC chromatogram during stability analysis. | This indicates the presence of impurities or degradation products. | 1. Identify the known degradation products (dimer, trimer, caprolactam) by comparing with reference standards if available.[3] 2. Review the storage conditions (temperature, pH, light exposure) to identify potential stress factors. 3. Consider potential interactions with container materials or excipients.[3][4] 4. Perform forced degradation studies to intentionally generate and identify potential degradation products.[10] |
| Loss of potency over a shorter-than-expected timeframe. | This could be due to accelerated degradation caused by inappropriate storage conditions. | 1. Immediately verify the storage temperature and pH of the solution. 2. Protect the solution from extreme heat.[1] 3. Review the formulation for any reactive excipients.[3][4] 4. Re-evaluate the intended shelf-life based on the actual storage conditions. |
Data Presentation
Table 1: Summary of this compound Degradation Products
| Degradation Product | Formation Condition | Notes |
| Dimer of this compound | Storage at elevated temperatures (e.g., 50-80°C).[3][4] | Self-reaction product. |
| Trimer of this compound | Storage at elevated temperatures (e.g., 50-80°C).[3][4] | Self-reaction product. |
| Caprolactam | Storage at elevated temperatures (e.g., 50-80°C).[3][4] | Cyclized form of this compound. |
| 3-hydroxy-3,4-dicarboxy-butanamide-N-hexanoic acid | Reaction with citric acid in concentrated solutions at elevated temperatures.[3][4] | Excipient interaction product. |
Table 2: Stability of this compound in Injectable Admixtures[5]
| Concentration | Vehicle | Storage Temperature | Potency Retained after 7 Days |
| 10 mg/mL | 5% Dextrose Injection | 4°C | ≥ 98% |
| 10 mg/mL | 5% Dextrose Injection | 23°C | ≥ 98% |
| 100 mg/mL | 5% Dextrose Injection | 4°C | ≥ 98% |
| 100 mg/mL | 5% Dextrose Injection | 23°C | ≥ 98% |
| 10 mg/mL | 0.9% Sodium Chloride Injection | 4°C | ≥ 98% |
| 10 mg/mL | 0.9% Sodium Chloride Injection | 23°C | ≥ 98% |
| 100 mg/mL | 0.9% Sodium Chloride Injection | 4°C | ≥ 98% |
| 100 mg/mL | 0.9% Sodium Chloride Injection | 23°C | ≥ 98% |
Experimental Protocols
Protocol: Stability Indicating HPLC Method for this compound
This protocol is a general guideline based on commonly used methods for analyzing this compound.[5][11][12]
1. Objective: To quantify the concentration of this compound and separate it from its potential degradation products in an aqueous solution.
2. Materials and Reagents:
-
This compound Reference Standard (USP grade)
-
Acetonitrile (HPLC grade)
-
Perchloric acid or other suitable buffer components
-
Water (HPLC grade)
-
Sample of this compound solution
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
4. Chromatographic Conditions (Example):
-
Column: Primesep A mixed-mode stationary phase column or a suitable C18 column (L1 packing).[11][12]
-
Mobile Phase: An isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2% perchloric acid).[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection: UV at 200 nm.[12]
-
Column Temperature: Ambient or controlled (e.g., 40°C).[13]
5. Procedure:
-
Standard Preparation: Prepare a standard solution of the this compound Reference Standard in water at a known concentration (e.g., 0.5 mg/mL).[13]
-
Sample Preparation: Dilute the this compound solution sample with water to fall within the calibration range of the assay.
-
Chromatography: Inject the standard and sample solutions into the HPLC system.
-
Analysis: Calculate the concentration of this compound in the sample by comparing the peak area of the analyte in the sample chromatogram to the peak area in the standard chromatogram.
6. System Suitability:
-
Ensure the system meets predefined criteria for parameters like tailing factor (e.g., NMT 2.0) and relative standard deviation for replicate injections (e.g., NMT 2.0%).[13]
Visualizations
Caption: Degradation pathways of this compound under stress conditions.
Caption: Troubleshooting workflow for stability issues in this compound solutions.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Structure elucidation and quantification of impurities formed between this compound and the excipients citric acid and sorbitol in an oral solution using high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation Kinetics and Mechanism of a β-Lactam Antibiotic Intermediate, 6-Aminopenicillanic Acid, in a New Integrated Production Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | SIELC Technologies [sielc.com]
- 12. HPLC Method for Analysis of this compound in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]
- 13. uspnf.com [uspnf.com]
refining experimental protocols with 6-Aminocaproic acid for improved reproducibility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reproducibility of experiments involving 6-Aminocaproic acid (EACA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as ε-aminocaproic acid, EACA, or 6-aminohexanoic acid) is a synthetic derivative and analog of the amino acid lysine.[1][2] Its primary mechanism of action is the inhibition of fibrinolysis. It competitively inhibits the activation of plasminogen to plasmin, the enzyme responsible for breaking down fibrin clots.[1][2] By blocking this activation, this compound helps to stabilize fibrin clots.
Q2: What are the common research applications of this compound?
A2: In a laboratory setting, this compound is primarily used for:
-
Inhibition of Fibrinolysis: In in-vitro clot lysis assays to study the effects of pro- and anti-fibrinolytic agents.
-
Protease Inhibition: As a component of protease inhibitor cocktails to prevent the degradation of proteins during cell lysis and protein purification.[3][4][5]
-
Cell Culture: To prevent the degradation of fibrin-based scaffolds or matrices in tissue engineering applications.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in water.[6][7] For a stock solution, you can dissolve it in sterile, deionized water or phosphate-buffered saline (PBS). It is recommended to prepare fresh solutions.[1] If storage is necessary, sterile-filter the solution and store it at 4°C for short-term use (up to one week).[2] For long-term storage, aliquots can be stored at -20°C.[1] Avoid repeated freeze-thaw cycles.[1]
Q4: At what concentration is this compound effective in in-vitro fibrinolysis assays?
A4: The effective concentration can vary depending on the experimental setup. However, studies have shown that concentrations in the range of 13 to 130 µg/mL significantly inhibit fibrinolysis in human plasma.[8][9] The concentration required to maintain inhibition of fibrinolysis is approximately 0.13 mg/mL.[10]
Troubleshooting Guides
In-Vitro Fibrinolysis Assays
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High variability in clot lysis times between replicates. | Inconsistent mixing of reagents. Temperature fluctuations. Pipetting errors. | Ensure thorough but gentle mixing of all components. Use a temperature-controlled plate reader or water bath. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| No or incomplete clot lysis in control wells (without this compound). | Inactive plasminogen activator (e.g., tPA, uPA). Issues with fibrinogen concentration or quality. | Use a fresh aliquot of the plasminogen activator and verify its activity. Ensure fibrinogen is properly dissolved and has not been subjected to multiple freeze-thaw cycles. |
| Unexpectedly potent inhibition by this compound at low concentrations. | Incorrect calculation of stock solution concentration. Synergistic effects with other components in the assay buffer. | Verify the weighing and dilution calculations for your this compound stock solution. Review the composition of your assay buffer for any known potentiators of antifibrinolytic agents. |
| Precipitate formation in the reaction well. | Poor solubility of this compound at the final concentration or in the specific buffer used. Interaction with other reagents. | Ensure the final concentration of this compound does not exceed its solubility in the assay buffer. Consider pre-warming the buffer. Run a small-scale test with just the buffer and this compound to check for precipitation. |
Use as a Protease Inhibitor
| Issue | Possible Cause(s) | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | Protein degradation is still observed after cell lysis. | Insufficient concentration of this compound or other inhibitors. Degradation by proteases not inhibited by this compound. Protease inhibitor cocktail added too late. | Increase the concentration of this compound in your lysis buffer. this compound primarily inhibits serine proteases like plasmin. Ensure your cocktail includes inhibitors for other protease classes (cysteine, aspartic, metalloproteases).[3] Add the protease inhibitor cocktail to your lysis buffer immediately before use.[5] | | Reduced protein yield. | Precipitation of proteins due to high concentrations of inhibitors. Interference of this compound with the protein of interest. | Optimize the concentration of the entire protease inhibitor cocktail. While unlikely for most proteins, consider if the lysine-analog nature of this compound could interfere with downstream applications involving lysine-binding proteins. | | Inconsistent results in downstream applications (e.g., enzyme assays). | Residual this compound interfering with the assay. | If your protein of interest is a protease that could be inhibited by this compound, consider removing it after the initial lysis step through dialysis or buffer exchange. |
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in experimental settings.
Table 1: Effective Concentrations of this compound in In-Vitro Fibrinolysis Assays
| Assay Type | Plasma Source | Plasminogen Activator | Effective Concentration Range | Reference |
| Thromboelastography | Human | tPA (1000 U/mL) | 13 - 130 µg/mL | [8][9] |
| Clot Lysis Assay | Human | - | 0.13 mg/mL (for inhibition) | [10] |
| Thromboelastography | Neonatal | tPA (400 U/mL) | 44.2 µg/mL (complete inhibition) | [11] |
| Thromboelastography | Neonatal | tPA (1000 U/mL) | 47.8 µg/mL (complete inhibition) | [11] |
| Thromboelastography | Adult | tPA (400 U/mL) | 94.4 µg/mL (complete inhibition) | [11] |
| Thromboelastography | Adult | tPA (1000 U/mL) | 131.4 µg/mL (complete inhibition) | [11] |
Table 2: Recommended Starting Concentrations for Protease Inhibition
| Application | Recommended Starting Concentration | Notes | Reference |
| Protease Inhibitor Cocktail | 1 mM | This is a common starting concentration for serine protease inhibitors in a cocktail. Optimization may be required. | [3] |
Detailed Experimental Protocols
Protocol 1: In-Vitro Plasma Clot Lysis Assay
This protocol is a generalized method for assessing the antifibrinolytic activity of this compound in a 96-well plate format.
Materials:
-
Citrated human plasma
-
This compound stock solution (e.g., 10 mg/mL in sterile water)
-
Tissue Plasminogen Activator (tPA)
-
Thrombin
-
Calcium Chloride (CaCl₂) solution
-
Assay Buffer (e.g., Tris-Buffered Saline - TBS)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 405 nm
Methodology:
-
Preparation of Reagents:
-
Thaw citrated plasma at 37°C.
-
Prepare serial dilutions of this compound in assay buffer to achieve final desired concentrations (e.g., 0, 10, 50, 100, 200 µg/mL).
-
Reconstitute tPA and thrombin according to the manufacturer's instructions and prepare working solutions in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of assay buffer to blank wells.
-
Add 50 µL of the different this compound dilutions or vehicle control to the respective wells in triplicate.
-
Add 50 µL of citrated plasma to all wells except the blanks.
-
Add 25 µL of tPA working solution to all wells except the negative controls.
-
-
Initiation of Clotting and Lysis:
-
Initiate clotting by adding 25 µL of a pre-warmed mixture of thrombin and CaCl₂ to all wells.
-
Immediately place the plate in a plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 405 nm every 1-5 minutes for a period of 1-3 hours.
-
-
Data Analysis:
-
Plot the absorbance (OD405) versus time for each concentration of this compound.
-
The time to 50% clot lysis can be calculated from the curves to determine the inhibitory effect of this compound.
-
Protocol 2: Use of this compound in a Protease Inhibitor Cocktail for Cell Lysis
This protocol describes the inclusion of this compound in a standard protease inhibitor cocktail for the lysis of cultured mammalian cells.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (e.g., RIPA buffer)
-
This compound stock solution (e.g., 1 M in sterile water)
-
Other protease inhibitor stock solutions (e.g., PMSF, aprotinin, leupeptin, pepstatin A)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
-
Microcentrifuge
Methodology:
-
Preparation of Protease Inhibitor Cocktail:
-
Immediately before use, prepare the complete lysis buffer by adding the protease inhibitors to the lysis buffer on ice.
-
For each 1 mL of lysis buffer, add the appropriate volume of each inhibitor stock solution. For this compound, a final concentration of 1 mM is a good starting point.
-
-
Cell Harvesting and Lysis:
-
For adherent cells, wash the cell monolayer twice with ice-cold PBS.
-
Add the complete lysis buffer (with protease inhibitors) to the plate (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells off the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash once with ice-cold PBS, and resuspend the cell pellet in the complete lysis buffer.
-
-
Incubation and Clarification:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (containing the soluble proteins) to a fresh, pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
The protein lysate is now ready for downstream applications.
-
Visualizations
Caption: The Fibrinolytic Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for an in-vitro clot lysis assay with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. goldbio.com [goldbio.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. bosterbio.com [bosterbio.com]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. globalrph.com [globalrph.com]
- 11. The effective concentration of epsilon-aminocaproic Acid for inhibition of fibrinolysis in neonatal plasma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected results in biological assays with 6-Aminocaproic acid
Welcome to the technical support center for 6-Aminocaproic acid (6-ACA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected results and answer frequently asked questions when using 6-ACA in biological assays.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
Issue 1: Inconsistent or No Inhibition of Fibrinolysis
Question: I am not observing the expected inhibition of fibrinolysis in my plasma-based assay, even at concentrations that have been previously reported to be effective. What could be the cause?
Possible Causes and Solutions:
-
Suboptimal 6-ACA Concentration: The effective concentration of 6-ACA can vary depending on the specific assay conditions, such as the concentration of plasminogen activators. A concentration of approximately 130 µg/mL is generally required to inhibit systemic fibrinolytic activity.[1][2]
-
Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. Start with a range of concentrations around the recommended therapeutic level (e.g., 13, 65, and 130 µg/mL).[2]
-
-
Reagent Stability: Improper storage of 6-ACA solutions can lead to degradation and loss of activity.
-
Recommendation: Prepare fresh solutions of 6-ACA for each experiment. If stock solutions are used, they should be stored at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.
-
-
Assay Buffer Composition: The pH and composition of the assay buffer can influence the activity of 6-ACA.
-
Recommendation: Ensure the pH of your assay buffer is within the optimal range for both the enzyme and 6-ACA. The pH of a 6-ACA solution in water is approximately 6.8.[4]
-
-
High Concentration of Plasminogen Activators: An excessively high concentration of tissue plasminogen activator (t-PA) or other activators in your assay may overwhelm the inhibitory capacity of 6-ACA at standard concentrations.
-
Recommendation: Review and optimize the concentration of the plasminogen activator used in your assay.
-
Issue 2: Unexpected Results in ELISA or Other Immunoassays
Question: I am using a peptide conjugated with 6-ACA as a linker for coating ELISA plates, but I am getting high background or low signal. Why might this be happening?
Possible Causes and Solutions:
-
Inefficient Coating: The hydrophobic nature of 6-ACA can enhance the coating efficiency on polystyrene plates.[5] However, improper coating conditions can lead to poor results.
-
Recommendation: Ensure that the coating buffer and incubation time are optimized. The use of multiple 6-ACA units as a linker, such as (Ahx)2, can improve attachment to the solid phase.[5]
-
-
Steric Hindrance: The linker may not be long enough to prevent steric hindrance between the coated peptide and the detection antibody.
-
Recommendation: Consider using a longer linker if steric hindrance is suspected.
-
-
Non-Specific Binding: The increased hydrophobicity from the 6-ACA linker might lead to non-specific binding of other proteins in the assay.
-
Recommendation: Optimize blocking and washing steps to reduce non-specific binding. Increase the number of washes or the concentration of the blocking agent.
-
Issue 3: Cell Viability Issues in Culture
Question: I am observing decreased cell viability or changes in cell morphology after treating my cell cultures with this compound. What could be the problem?
Possible Causes and Solutions:
-
Cytotoxicity at High Concentrations: While generally well-tolerated, high concentrations of 6-ACA can be cytotoxic to some cell lines.
-
Recommendation: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration range for your specific cell line.
-
-
Contamination: As with any cell culture experiment, microbial contamination can lead to cell death.
-
Recommendation: Ensure aseptic techniques are strictly followed. Filter-sterilize the 6-ACA solution before adding it to the cell culture medium.[3]
-
-
Interaction with Media Components: 6-ACA could potentially interact with components in the cell culture media, leading to unforeseen effects.
-
Recommendation: Review the composition of your cell culture medium. If possible, test the effect of 6-ACA in a simpler, defined medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in biological assays?
A1: this compound is a synthetic analog of the amino acid lysine.[6] Its primary mechanism of action is the inhibition of fibrinolysis. It competitively inhibits the binding of plasminogen and plasmin to fibrin by blocking the lysine binding sites on these molecules.[6][7] This prevents the degradation of fibrin clots.
Q2: What are the recommended storage conditions for this compound powder and solutions?
A2:
-
Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[8]
-
Stock Solutions: Store in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of 6-ACA are stable for at least seven days at 4°C and 23°C.[9][10]
Q3: At what concentration is this compound typically effective in a fibrinolysis inhibition assay?
A3: A plasma concentration of approximately 130 µg/mL is considered necessary to inhibit systemic fibrinolytic activity.[1] However, even lower concentrations (e.g., 13 µg/mL and 65 µg/mL) have been shown to significantly attenuate fibrinolysis in vitro, especially in the presence of high concentrations of tissue-type plasminogen activator.[2] The optimal concentration should be determined empirically for each specific assay.
Q4: Can this compound interfere with colorimetric or fluorometric assays?
A4: Amino acids, including 6-ACA, can potentially interfere with certain fluorometric assays, such as those used for histamine detection, by mimicking the analyte or generating fluorescence.[11] It is crucial to run appropriate controls, including a "6-ACA only" control, to assess any potential interference with your specific assay's detection method.
Q5: What is the solubility of this compound?
A5: this compound is soluble in water (≥ 50 mg/mL), and in acidic and alkaline solutions. It is sparingly soluble in methanol and practically insoluble in chloroform.[3][4]
Data Presentation
Table 1: Recommended Concentrations of this compound for Fibrinolysis Inhibition
| Application | Recommended Concentration | Reference |
| In vitro Fibrinolysis Inhibition (Human Plasma) | 13 - 130 µg/mL | [2] |
| Therapeutic Plasma Level for Fibrinolysis Inhibition | ~130 µg/mL (0.99 mM) | [1][4] |
| Fibrinolysis Inhibition (Asian Elephant Plasma) | Effective Concentration: 61.5 µg/mL | [8] |
Table 2: Stability of this compound Solutions
| Storage Condition | Concentration | Solvent | Duration | Stability | Reference |
| 4°C | 10 and 100 mg/mL | 5% Dextrose Injection | 7 days | ≥98% potency retained | [9] |
| 23°C | 10 and 100 mg/mL | 5% Dextrose Injection | 7 days | ≥98% potency retained (slight discoloration after 24h) | [9] |
| 4°C | 10 and 100 mg/mL | 0.9% Sodium Chloride Injection | 7 days | ≥98% potency retained | [9] |
| 23°C | 10 and 100 mg/mL | 0.9% Sodium Chloride Injection | 7 days | ≥98% potency retained | [9] |
| Room Temperature | 0.5 mg/mL | Not specified | 3 days | Chemically stable | [10] |
| Room Temperature | 2.0 mg/mL | Not specified | 5 days | Chemically stable | [10] |
| Room Temperature | 4.0 mg/mL | Not specified | 7 days | Chemically stable | [10] |
Experimental Protocols
Protocol 1: In Vitro Fibrinolysis Inhibition Assay (Thromboelastography)
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Prepare 6-ACA Solutions: Prepare a stock solution of this compound in sterile water. From this stock, prepare working solutions at various concentrations (e.g., 0, 13, 65, and 130 µg/mL) in human plasma.
-
Induce Hyperfibrinolysis: Add a standardized amount of a plasminogen activator, such as tissue-type plasminogen activator (t-PA), to the plasma samples containing different concentrations of 6-ACA. A concentration of 1000 U/mL of t-PA has been used in published studies.[2]
-
Initiate Clotting: Initiate coagulation in the plasma samples.
-
Monitor Clot Dynamics: Use a thromboelastograph to monitor clot formation, strength, and lysis over time.
-
Data Analysis: Analyze the thromboelastography parameters, including the rate of clot growth, maximum clot strength, time to onset of lysis, and rate of lysis, to determine the effect of different 6-ACA concentrations.
Visualizations
References
- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. americanregent.com [americanregent.com]
- 5. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of aminocaproic Acid injection admixtures in 5% dextrose injection and 0.9% sodium chloride injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference with the fluorometric histamine assay by biogenic amines and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the inhibitory efficacy of 6-Aminocaproic acid in protease assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 6-Aminocaproic acid (6-ACA) as a protease inhibitor in various experimental assays.
Troubleshooting Guide
This section addresses common issues encountered during protease inhibition assays using this compound.
| Question | Answer |
| Why am I observing low or no inhibitory effect of 6-ACA in my assay? | There are several potential reasons for suboptimal inhibition: * Incorrect Concentration: 6-ACA is a competitive inhibitor, and its effectiveness is concentration-dependent. Ensure you are using a concentration appropriate for the specific protease and substrate in your assay. You may need to perform a dose-response curve to determine the optimal inhibitory concentration. * Suboptimal pH: The inhibitory activity of 6-ACA can be influenced by pH. The optimal pH for inhibition is typically near the optimal pH of the protease being studied. Verify that the pH of your assay buffer is within the recommended range.[1][2][3] * Degradation of 6-ACA: While generally stable, prolonged storage in solution at room temperature or repeated freeze-thaw cycles can lead to degradation. Prepare fresh solutions or use aliquots stored at -20°C or -80°C for no more than a year.[4] * Enzyme Concentration: If the protease concentration is too high, it may overwhelm the inhibitor. Consider reducing the enzyme concentration in your assay. |
| I am seeing high background noise or a false-positive signal in my control wells. What could be the cause? | High background can stem from a few sources: * Autohydrolysis of Substrate: Some protease substrates can spontaneously hydrolyze, especially at non-optimal pH or temperature. Run a "substrate only" control (without enzyme or inhibitor) to assess the rate of autohydrolysis. * Contaminating Proteases: Your enzyme preparation or other assay components may be contaminated with other proteases. Ensure the purity of your reagents. * Interference with Detection Method: 6-ACA itself should not interfere with common detection methods like absorbance or fluorescence. However, if you are using a coupled assay, ensure that 6-ACA does not affect the secondary or tertiary enzymes. |
| My results are not reproducible between experiments. What factors should I check? | Poor reproducibility is often due to minor variations in experimental conditions: * Inconsistent Reagent Preparation: Ensure all reagents, especially the 6-ACA stock solution and enzyme dilutions, are prepared fresh and consistently for each experiment. * Temperature Fluctuations: Protease activity is highly sensitive to temperature. Ensure that all incubation steps are performed at a consistent and controlled temperature.[5][6] * Pipetting Errors: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results. Use calibrated pipettes and proper pipetting techniques. * Timing: The timing of reagent addition and incubation is critical in kinetic assays. Use a multichannel pipette or automated liquid handler for simultaneous addition where possible. |
| I have observed precipitation in my assay wells. What should I do? | Precipitation can be caused by: * Poor Solubility of 6-ACA: While this compound is highly soluble in water, its solubility can be affected by the buffer composition and pH.[7] Ensure your assay buffer does not contain components that could cause precipitation. If necessary, prepare a more concentrated stock solution of 6-ACA in water and then dilute it into the assay buffer. * Substrate or Enzyme Precipitation: The protease or substrate may be precipitating under the assay conditions. Check the solubility and stability of all components in your chosen buffer system. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a synthetic amino acid that is a structural analog of lysine.[8][9] It acts as a competitive inhibitor of proteases that have a high affinity for lysine residues, such as plasmin. 6-ACA binds to the lysine-binding sites on plasminogen and plasmin, preventing them from binding to fibrin and thereby inhibiting fibrinolysis.[8][10] |
| What is the typical working concentration for 6-ACA? | The effective concentration of 6-ACA can vary widely depending on the target protease and the specific assay conditions. For the inhibition of plasmin, concentrations in the millimolar range are often used.[11] It is always recommended to perform a dose-response experiment to determine the IC50 (the concentration at which 50% of the enzyme's activity is inhibited) for your specific experimental setup. |
| How should I prepare and store 6-ACA stock solutions? | This compound is readily soluble in water.[7] Prepare a concentrated stock solution (e.g., 1 M) in high-purity water. This stock solution can be filter-sterilized and stored in aliquots at -20°C or -80°C for up to one year to minimize freeze-thaw cycles.[4] Avoid repeated warming and cooling of the stock solution. |
| Is 6-ACA specific to a particular protease? | The primary target of 6-ACA is plasmin.[8] However, it can also inhibit other proteases that have lysine-binding sites, though often with lower potency. It is important to consider the potential for off-target effects if your sample contains a mixture of proteases. |
| What are the optimal pH and temperature conditions for using 6-ACA? | The optimal conditions for 6-ACA inhibition are generally those that are optimal for the activity of the target protease. Most protease assays are conducted at a physiological pH (around 7.4) and at 37°C.[12] However, the specific pH optimum can vary between different proteases. It is advisable to consult the literature for the specific enzyme you are studying to determine the optimal assay conditions.[1] |
Quantitative Data Summary
Table 1: Inhibitory Potency (IC50) of this compound
| Target Protease | Substrate | IC50 | Reference |
| Plasmin | Amidolytic Substrate | 0.02 mM (for a derivative) | [13] |
| Plasmin | Caseinolytic Assay | Not specified, but effective | [14] |
| Other Serine Proteases | Various | Generally less effective than against plasmin | [11] |
Note: The inhibitory efficacy can be highly dependent on the assay conditions, including substrate concentration and pH.
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | 330 mg/mL |
| DMSO | 6 mg/mL |
| Ethanol | Insoluble |
| Chloroform | Insoluble |
Experimental Protocols
Protocol: Determining the Inhibitory Efficacy of this compound using a Chromogenic Protease Assay
This protocol provides a general framework for assessing the inhibitory effect of 6-ACA on a protease using a chromogenic substrate.
Materials:
-
Purified protease of interest
-
Chromogenic substrate specific for the protease
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a 6-ACA stock solution: Dissolve 6-ACA in the assay buffer to a concentration of 100 mM.
-
Prepare serial dilutions of 6-ACA: Perform serial dilutions of the 6-ACA stock solution in the assay buffer to create a range of concentrations to be tested (e.g., 100 mM, 50 mM, 25 mM, etc.).
-
Prepare the enzyme solution: Dilute the protease in the assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over the desired time course.
-
Set up the assay plate:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add the enzyme solution and assay buffer.
-
Test wells: Add the enzyme solution and the different dilutions of 6-ACA.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction: Add the chromogenic substrate to all wells to initiate the reaction.
-
Monitor the reaction: Measure the absorbance at the appropriate wavelength for the chromogenic substrate at regular intervals using a microplate reader.
-
Data analysis:
-
Calculate the initial reaction rates (V0) for each concentration of 6-ACA.
-
Plot the percentage of inhibition versus the concentration of 6-ACA.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Mechanism of action of this compound as a plasmin inhibitor.
Caption: A logical workflow for troubleshooting suboptimal inhibition in protease assays.
Caption: A step-by-step workflow for a typical protease inhibition assay.
References
- 1. Effect of pH on substrate and inhibitor kinetic constants of human liver alanine aminopeptidase. Evidence for two ionizable active center groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH on the Activity of Some Respiratory Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenol-Hydroxylating Tyrosinase Activity under Acidic pH Enables Efficient Synthesis of Plant Catechols and Gallols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. enzymedevelopment.com [enzymedevelopment.com]
- 6. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. Aminocaproic_acid [bionity.com]
- 9. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 6-Aminocaproic Acid Activity by Adjusting Buffer pH
This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting buffer pH to enhance the activity of 6-Aminocaproic acid (6-ACA) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound activity?
A1: The optimal pH for this compound (6-ACA) activity is generally in the range of 6.0 to 7.6 . The injectable form of 6-ACA is typically adjusted to a pH of approximately 6.8[1]. A buffer at pH 6.4 has also been utilized in fibrinogen assays containing 6-ACA. The antifibrinolytic activity of 6-ACA is dependent on its ability to bind to the lysine-binding sites of plasminogen. This interaction is most effective when 6-ACA is in its zwitterionic form, which is predominant between its two pKa values.
Q2: How does pH affect the structure and activity of this compound?
A2: The activity of this compound is intrinsically linked to its ionization state, which is dictated by the pH of the buffer. 6-ACA has two ionizable groups: a carboxylic acid group with a pKa of approximately 4.43 and an amino group with a pKa of around 10.75.
-
Below pH 4.43: The carboxylic acid group is largely protonated (neutral), and the amino group is protonated (positive charge).
-
Between pH 4.43 and 10.75: The carboxylic acid group is deprotonated (negative charge), and the amino group is protonated (positive charge), resulting in a zwitterion. This form is crucial for its binding to plasminogen.
-
Above pH 10.75: The carboxylic acid group is deprotonated (negative charge), and the amino group is largely deprotonated (neutral).
The zwitterionic state, prevalent in the physiological pH range, is believed to be the most active form for binding to the lysine-binding sites on plasminogen, thus inhibiting fibrinolysis.
Q3: What are the pKa values of this compound?
A3: The pKa values for this compound are approximately 4.43 for the carboxylic acid group and 10.75 for the amino group.
Q4: Can I use a stock solution of this compound and adjust the pH of my final reaction mixture?
A4: Yes, this is a common and recommended practice. Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., water). Then, add the required volume of the stock solution to your experimental buffer that has been pre-adjusted to the desired pH. This ensures that the final pH of your reaction is maintained.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected 6-ACA activity | Suboptimal buffer pH: The pH of your experimental buffer may be outside the optimal range for 6-ACA activity. | Verify the pH of your buffer using a calibrated pH meter. Prepare fresh buffer if necessary. Test a range of pH values (e.g., 6.0, 6.5, 7.0, 7.5) to determine the optimal pH for your specific assay. |
| Incorrect buffer composition: Certain buffer components may interfere with the 6-ACA-plasminogen interaction. | If possible, use a well-characterized buffer system such as phosphate or HEPES. Ensure all buffer components are of high purity and are compatible with your assay. | |
| Degradation of 6-ACA: Although stable, prolonged storage in suboptimal conditions can lead to degradation. | Prepare fresh 6-ACA solutions. Store stock solutions as recommended by the manufacturer, typically at 2-8°C for short-term and frozen for long-term storage. | |
| Precipitation observed in the reaction mixture | Poor solubility of 6-ACA at the experimental pH: The solubility of 6-ACA can be pH-dependent. | Ensure that the final concentration of 6-ACA in your assay is below its solubility limit at the chosen pH. You may need to slightly adjust the pH or the concentration of 6-ACA. |
| Buffer incompatibility: The buffer system may be causing precipitation of 6-ACA or other reaction components. | Test alternative buffer systems. For example, if you are using a phosphate buffer and observe precipitation, consider trying a Tris or HEPES buffer. | |
| Difficulty in reproducing results | Inaccurate buffer preparation: Small variations in buffer pH can lead to significant changes in 6-ACA activity. | Standardize your buffer preparation protocol. Always use a calibrated pH meter and high-purity reagents. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. |
| Temperature fluctuations: Enzyme kinetics, including inhibition, are sensitive to temperature changes. | Ensure all experiments are conducted at a constant and controlled temperature. |
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the activity of this compound. Note that the specific pH for these measurements is not always reported in the literature, but they are generally determined under physiological-like conditions.
| Parameter | Value | Description | Reference |
| pKa1 (-COOH) | ~4.43 | Dissociation constant of the carboxylic acid group. | |
| pKa2 (-NH3+) | ~10.75 | Dissociation constant of the amino group. | |
| Optimal pH Range | 6.0 - 7.6 | Recommended pH range for 6-ACA activity. | [1] |
| pH of Injectable Solution | ~6.8 | The pH of the commercially available injectable form of 6-ACA. | [1] |
Experimental Protocols
Protocol for Determining the Optimal pH for this compound Activity
This protocol provides a general framework for determining the optimal pH for 6-ACA's inhibitory activity on plasminogen activation. This can be adapted for various assay formats, such as those measuring plasmin activity via a chromogenic substrate.
Materials:
-
This compound
-
Plasminogen
-
Plasminogen activator (e.g., urokinase or tissue plasminogen activator)
-
Chromogenic plasmin substrate (e.g., S-2251)
-
A series of buffers with varying pH values (e.g., phosphate buffer at pH 6.0, 6.5, 7.0, 7.5, and 8.0)
-
Microplate reader
-
96-well microplates
Procedure:
-
Buffer Preparation: Prepare a set of buffers (e.g., 0.1 M sodium phosphate) at different pH values covering the expected optimal range (e.g., from pH 6.0 to 8.0 in 0.5 unit increments).
-
Reagent Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Prepare stock solutions of plasminogen, plasminogen activator, and the chromogenic substrate in an appropriate buffer (e.g., one of the pH 7.0 buffers).
-
-
Assay Setup:
-
In a 96-well plate, set up reactions in triplicate for each pH value to be tested.
-
To each well, add the buffer of a specific pH.
-
Add a fixed concentration of plasminogen to each well.
-
Add varying concentrations of this compound to the wells to generate a dose-response curve at each pH. Include control wells with no 6-ACA.
-
Initiate the reaction by adding the plasminogen activator.
-
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a predetermined amount of time.
-
Measurement: Add the chromogenic substrate to each well. Immediately begin monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for S-2251) using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
For each pH, plot the reaction velocity as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of 6-ACA that inhibits 50% of the plasmin activity) at each pH.
-
The pH at which the lowest IC50 value is observed is the optimal pH for 6-ACA activity in your assay system.
-
Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Effect of pH on the ionization state and expected activity of this compound.
References
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of 6-Aminocaproic Acid in Fibrinolysis Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 6-Aminocaproic acid (EACA) and its alternatives in inhibiting fibrinolysis, supported by experimental data. Detailed methodologies for key fibrinolysis assays are presented to aid in the validation of antifibrinolytic agents.
Introduction to Fibrinolysis and its Inhibition
Fibrinolysis is the enzymatic process of breaking down fibrin in blood clots, a crucial mechanism for restoring blood vessel patency after hemostasis. The key enzyme in this process is plasmin, which is converted from its zymogen form, plasminogen, by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA).[1] Antifibrinolytic drugs are used to prevent excessive bleeding by inhibiting this process. This compound (EACA) is a synthetic lysine analog that competitively inhibits the binding of plasminogen and plasmin to fibrin, thereby preventing fibrinolysis.[2][3][4][5][6]
Comparative Analysis of Antifibrinolytic Agents
The primary alternatives to EACA in clinical and research settings are tranexamic acid (TXA), another lysine analog, and aprotinin, a serine protease inhibitor.
Quantitative Comparison of Inhibitory Potency
The inhibitory effects of EACA and its alternatives can be quantified using various in vitro fibrinolysis assays. Thromboelastography (TEG) is a widely used method that provides a global assessment of hemostasis, including fibrinolysis. The following table summarizes data from a comparative study using a TEG-based assay to determine the plasma concentrations required for complete inhibition of tPA-induced hyperfibrinolysis.
| Antifibrinolytic Agent | Plasma Concentration for Complete Inhibition in Human Plasma (µg/mL) | Relative Potency Compared to EACA |
| This compound (EACA) | 122.0 (95% CI, 106.2 to 137.8)[3][7] | 1x |
| Tranexamic acid (TXA) | 14.7 (95% CI, 13.7 to 15.6)[3][7] | ~8-10x more potent[8][9] |
Data sourced from a study evaluating the inhibition of fibrinolysis in pooled human plasma.[3][7]
A meta-analysis of clinical trials in cardiac surgery also demonstrated the relative efficacy of these agents in reducing blood loss.
| Comparison | Weighted Mean Difference in Total Blood Loss (mL) | Conclusion |
| High-Dose Aprotinin vs. Tranexamic acid | -195 (95% CI, -286 to -105)[8][10] | High-dose aprotinin resulted in significantly less blood loss. |
| High-Dose Aprotinin vs. ε-Aminocaproic acid | -184 (95% CI, -256 to -112)[8][10] | High-dose aprotinin resulted in significantly less blood loss. |
| ε-Aminocaproic acid vs. Tranexamic acid | -64 (95% CI, -214 to 85)[8] | No significant difference in total blood loss. |
Data from a meta-analysis comparing antifibrinolytic agents in cardiac surgery.[8][10]
Signaling Pathway of Fibrinolysis and Inhibition by this compound
The following diagram illustrates the key components of the fibrinolytic pathway and the mechanism of action of this compound.
Caption: Fibrinolysis pathway and the inhibitory mechanism of this compound.
Experimental Protocols for Fibrinolysis Assays
Thromboelastography (TEG)-Based Clot Lysis Assay
This assay provides a comprehensive assessment of clot formation and lysis.
Objective: To determine the inhibitory effect of this compound on tissue plasminogen activator (tPA)-induced fibrinolysis in human plasma.
Materials:
-
Thromboelastograph (TEG) analyzer
-
Pooled citrated human plasma
-
This compound (EACA) solutions of varying concentrations
-
Tissue plasminogen activator (tPA) solution (e.g., 1000 U/mL)
-
Kaolin (activator)
-
Calcium chloride (0.2 M)
Methodology:
-
Prepare a series of EACA dilutions to achieve final plasma concentrations ranging from 0 to 150 µg/mL.[7]
-
For each sample, add 10 µL of the EACA dilution and 6.89 µL of the tPA solution to 980 µL of pooled citrated plasma.[11] A control sample should be prepared with a buffer solution instead of EACA.
-
Add the plasma mixture to a TEG cup containing kaolin.
-
Initiate coagulation by adding 20 µL of calcium chloride.
-
Run the TEG analysis at 37°C for at least 60 minutes.
-
Record the following parameters:
-
R time (Reaction time): Time to initial clot formation.
-
K time (Kinetics): Time to reach a clot firmness of 20 mm.
-
α-angle: Rate of clot formation.
-
MA (Maximum Amplitude): Maximum clot strength.
-
LY30 (Lysis at 30 minutes): Percentage of clot lysis 30 minutes after MA is reached.
-
Data Analysis: The primary endpoint for assessing fibrinolysis inhibition is the LY30 value. A lower LY30 indicates greater inhibition of fibrinolysis. The concentration of EACA that results in an LY30 of 0% is considered the concentration for complete inhibition.[11]
Experimental Workflow for TEG-Based Fibrinolysis Assay
The following diagram outlines the workflow for the TEG-based fibrinolysis assay.
Caption: Experimental workflow for a TEG-based fibrinolysis assay.
Plasmin Generation Assay (PGA)
This assay directly measures the generation of plasmin in plasma.
Objective: To quantify the effect of this compound on the kinetics of plasmin generation.
Materials:
-
Fluorometric plate reader
-
96-well microplate
-
Pooled citrated human plasma
-
This compound (EACA) solutions
-
Plasmin generation trigger solution (containing tissue factor, phospholipids, and tPA)
-
Plasmin-specific fluorogenic substrate (e.g., Boc-Glu-Lys-Lys-AMC)
-
α2-Macroglobulin-plasmin complex (calibrator)
-
Calcium chloride
Methodology:
-
Dispense 10 µL of plasma into the wells of a 96-well plate.
-
Add 10 µL of EACA solution at various concentrations to the sample wells.
-
Add 10 µL of the plasmin generation trigger solution to the sample wells and 10 µL of the α2-Macroglobulin-plasmin calibrator to the calibrator wells.[2]
-
Incubate the plate.
-
Initiate the reaction by automatically dispensing the fluorogenic substrate mix containing CaCl2.[2]
-
Monitor the fluorescence over time in a plate reader.
-
The plasmin generation curve is derived from the fluorescence signal, corrected using the calibrator.
Data Analysis: The following parameters are obtained from the plasmin generation curve:
-
Lag Time: Time to the start of plasmin generation.
-
Time to Peak: Time to reach the maximum plasmin concentration.
-
Peak Height: Maximum plasmin concentration.
-
Endogenous Plasmin Potential (EPP): Total plasmin generated over time.
A delay in the lag time and time to peak, and a decrease in the peak height and EPP, indicate inhibition of plasmin generation.
Conclusion
This guide provides a framework for validating the inhibitory effect of this compound on fibrinolysis. The presented data demonstrates that while EACA is an effective antifibrinolytic agent, tranexamic acid is significantly more potent in in vitro assays. The choice of fibrinolysis assay will depend on the specific research question, with TEG offering a global assessment of hemostasis and PGA providing a direct measure of plasmin generation. The detailed protocols and diagrams serve as a resource for researchers designing and conducting experiments to evaluate antifibrinolytic compounds.
References
- 1. litfl.com [litfl.com]
- 2. synapsepharmaservices.com [synapsepharmaservices.com]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. mdpi.com [mdpi.com]
- 5. Application of a plasmin generation assay to define pharmacodynamic effects of tranexamic acid in women undergoing cesarean delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A plasmin generation method for the determination of tissue plasminogen activator (t-PA) activity in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. ahajournals.org [ahajournals.org]
- 9. researchgate.net [researchgate.net]
- 10. ahajournals.org [ahajournals.org]
- 11. avmajournals.avma.org [avmajournals.avma.org]
Unveiling the Specificity of 6-Aminocaproic Acid for Plasminogen: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise binding interactions of therapeutic compounds is paramount. This guide provides a comprehensive comparison of 6-Aminocaproic acid's (6-ACA) binding specificity to its primary target, plasminogen, against other key proteins in the fibrinolytic system. The data presented underscores the high affinity and specificity of 6-ACA for plasminogen, providing a solid foundation for its clinical use as an antifibrinolytic agent.
Quantitative Analysis of Binding Affinities
The binding affinity of this compound to plasminogen has been quantitatively determined, revealing a complex interaction with multiple binding sites. This interaction is crucial for its mechanism of action, which involves the inhibition of plasminogen's conversion to plasmin, the active enzyme responsible for fibrinolysis. To illustrate the specificity of this binding, the following table summarizes the dissociation constants (Kd) of 6-ACA and a related compound, tranexamic acid (TXA), with plasminogen and other relevant proteins.
| Ligand | Protein | Binding Site | Dissociation Constant (Kd) | Method |
| This compound (6-ACA) | Plasminogen | Strong | 9 µM[1] | Ultrafiltration[1] |
| Weak | 5 mM[1] | Ultrafiltration[1] | ||
| Tranexamic acid (TXA) | Plasminogen | High Affinity (y site) | 1.1 µM | Computational Model |
| Low Affinity (x site) | 600 µM | Computational Model | ||
| Plasmin | - | 35 µM | Dialysis | |
| Fibrinogen / Fibrin | - | No significant binding observed | Not specified | |
| L-lysine | Plasminogen | Strong | 0.32 mM[1] | Competition Assay[1] |
Lower Kd values indicate higher binding affinity.
The data clearly demonstrates that this compound possesses a high-affinity binding site on plasminogen.[1] While it also has lower affinity sites, its primary interaction is potent.[1] Tranexamic acid, a more potent analog, exhibits an even higher affinity for plasminogen. Importantly, tranexamic acid shows no significant interaction with fibrinogen or fibrin, highlighting the specificity of this class of drugs for plasminogen. The binding of L-lysine, the natural amino acid that 6-ACA mimics, is weaker than that of 6-ACA to the strong binding site on plasminogen.[1]
Mechanism of Action: Competitive Inhibition of Plasminogen Activation
This compound functions as a competitive inhibitor of plasminogen activation by binding to the lysine-binding sites (LBS) within the kringle domains of plasminogen. These sites are essential for the binding of plasminogen to fibrin and for its subsequent conversion to plasmin by tissue plasminogen activator (tPA) or urokinase plasminogen activator (uPA). By occupying these lysine-binding sites, 6-ACA effectively prevents plasminogen from associating with fibrin, thereby inhibiting the generation of plasmin and halting the breakdown of fibrin clots.
Experimental Protocols for Binding Analysis
The determination of binding specificity and affinity relies on robust experimental methodologies. Below are outlines of key techniques that can be employed to study the interaction between this compound and plasminogen.
Ultrafiltration-Based Binding Assay
This method separates protein-bound ligands from free ligands based on molecular weight.
Protocol Outline:
-
Incubation: Incubate a fixed concentration of plasminogen with varying concentrations of radiolabeled this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature (e.g., 25°C) to reach equilibrium.
-
Ultrafiltration: Transfer the incubation mixture to an ultrafiltration device with a membrane that retains the protein (plasminogen) but allows the small molecule (6-ACA) to pass through.
-
Centrifugation: Centrifuge the device to separate the filtrate (containing free 6-ACA) from the retentate (containing the plasminogen-6-ACA complex and free 6-ACA in equilibrium).
-
Quantification: Measure the concentration of radiolabeled 6-ACA in the filtrate and the initial solution using a scintillation counter.
-
Data Analysis: Calculate the concentration of bound 6-ACA by subtracting the free concentration from the total concentration. Determine the dissociation constant (Kd) by fitting the binding data to a suitable binding isotherm model (e.g., Scatchard plot).
Enzyme-Linked Immunosorbent Assay (ELISA)-Based Binding Assay
This solid-phase immunoassay can be adapted to study protein-ligand interactions.
Protocol Outline:
-
Coating: Immobilize plasminogen onto the surface of a microtiter plate.
-
Blocking: Block the remaining uncoated surface of the wells to prevent non-specific binding.
-
Incubation: Add varying concentrations of this compound conjugated to a detectable molecule (e.g., biotin or a hapten) to the wells and incubate to allow binding to the immobilized plasminogen.
-
Detection: Add an enzyme-conjugated secondary antibody or streptavidin that specifically binds to the conjugated molecule on 6-ACA.
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme, leading to a measurable signal.
-
Data Analysis: The intensity of the signal is proportional to the amount of bound 6-ACA. Determine the Kd by analyzing the concentration-dependent binding curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events.
Protocol Outline:
-
Immobilization: Covalently immobilize plasminogen onto the surface of a sensor chip.
-
Injection: Inject a series of concentrations of this compound in a continuous flow of buffer over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface as 6-ACA binds to and dissociates from the immobilized plasminogen. This change is measured in resonance units (RU).
-
Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
Conclusion
The experimental evidence strongly supports the high binding specificity of this compound for plasminogen. Its mechanism of action is well-defined, involving the competitive inhibition of plasminogen binding to fibrin, which is a direct consequence of its affinity for the lysine-binding sites on plasminogen. The quantitative data, when compared with its interaction with other proteins, confirms that plasminogen is the primary and specific target of this compound in the complex milieu of the circulatory system. This specificity is the cornerstone of its therapeutic efficacy as an antifibrinolytic agent.
References
Comparative Efficacy of 6-Aminocaproic Acid and Aprotinin as Broad-Spectrum Protease Inhibitors
Introduction
In the fields of biomedical research and clinical medicine, the inhibition of proteolytic enzymes is crucial for a variety of applications, ranging from preventing protein degradation in experimental samples to controlling bleeding during major surgeries. Among the array of available protease inhibitors, 6-aminocaproic acid and aprotinin have been extensively utilized, primarily for their antifibrinolytic properties. While both serve to inhibit proteases involved in the breakdown of blood clots, they differ significantly in their origin, mechanism of action, specificity, and clinical risk profiles.
Aprotinin is a natural, small protein polypeptide derived from bovine lung tissue, which acts as a broad-spectrum, competitive serine protease inhibitor.[1][2] In contrast, this compound (also known as epsilon-aminocaproic acid or EACA) is a synthetic, small molecule derivative of the amino acid lysine.[3][4] This guide provides an objective, data-driven comparison of these two agents, tailored for researchers, scientists, and drug development professionals.
Section 1: Mechanism of Action
The fundamental difference between aprotinin and this compound lies in their distinct mechanisms of inhibiting protease activity.
Aprotinin: A Kunitz-type serine protease inhibitor, aprotinin functions by reversibly binding to the active site of a wide range of serine proteases with high affinity.[1] This direct, competitive inhibition blocks the enzymatic activity of key proteases in the coagulation and fibrinolytic cascades, including plasmin, plasma and tissue kallikrein, and to a lesser extent, trypsin and chymotrypsin.[1][2][5] Its action on kallikrein leads to the inhibition of the formation of factor XIIa, thereby downregulating the intrinsic coagulation pathway and subsequent fibrinolysis.[1][6]
This compound (EACA): As a synthetic analog of lysine, EACA exerts its effect indirectly.[3] It competitively binds to the lysine-binding sites on the kringle domains of plasminogen.[4][7][8] This binding prevents plasminogen from attaching to the fibrin clot surface, which is a prerequisite for its activation into plasmin by tissue plasminogen activator (tPA) and urokinase (uPA).[4][8] By inhibiting plasminogen activation, EACA effectively reduces the amount of active plasmin, thereby preventing fibrinolysis and stabilizing the clot.[4][9]
Section 2: Performance Comparison - Inhibition Profile
The inhibitory spectrum and potency of the two molecules are a direct consequence of their mechanisms of action. Aprotinin acts on a broader range of serine proteases, while this compound is more specific to the fibrinolytic system.
Table 1: Inhibitory Profile of Aprotinin against Various Serine Proteases
| Target Protease | Inhibition Constant (Ki) | IC50 | Reference(s) |
|---|---|---|---|
| Trypsin (bovine) | 0.06 pM | - | [5][10] |
| Plasmin | 1 nM | 0.06 - 0.80 µM (general) | [11][12][13] |
| Chymotrypsin | 9 nM | - | [5][11] |
| Plasma Kallikrein | 30 nM | - | [5] |
| Tissue Kallikrein | 1 nM | - | [5] |
| Human Leukocyte Elastase | 3.5 µM | - | [5] |
| Human Urokinase | 8.0 µM | - |[5] |
Note: IC50 values are dependent on assay conditions.
Table 2: Inhibitory Profile of this compound
| Target Process / Molecule | Effective Concentration | Notes | Reference(s) |
|---|---|---|---|
| Fibrinolysis Inhibition | 61.5 µg/mL | Effective concentration in Asian elephant plasma. | [9] |
| Plasminogen Activation | - | Competitively inhibits binding to fibrin. | [4][8][9] |
| Plasmin | - | Weak, non-specific inhibition at high concentrations. |[8] |
Section 3: Performance Comparison - Clinical Efficacy in Cardiac Surgery
Both aprotinin and this compound have been used extensively as antifibrinolytic agents to reduce bleeding and the need for transfusions during cardiac surgery. Meta-analyses of numerous clinical trials provide a robust dataset for comparing their clinical performance.
Table 3: Comparison of Clinical Efficacy in Reducing Perioperative Bleeding
| Outcome | This compound (vs. Placebo) | Aprotinin (High-Dose vs. Placebo) | Direct Comparison (Aprotinin vs. EACA) | Reference(s) |
|---|---|---|---|---|
| Total Blood Loss Reduction | 35% | 53% | Aprotinin reduced loss by an additional 184 mL | [14][15] |
| Reduction in Patients Transfused | Odds Ratio: 0.32 | Odds Ratio: 0.28 | No significant difference | [14][15] |
| Reduction in pRBC Transfusion Amount | 61% | 62% | No significant difference | [14] |
| Reduction in Re-exploration Rate | Not statistically significant | Statistically significant (OR: 0.39) | No significant difference |[14][15] |
Table 4: Comparison of Adverse Outcomes
| Outcome | This compound | Aprotinin (High-Dose) | Reference(s) |
|---|---|---|---|
| Mortality | No significant effect vs. placebo or aprotinin | No significant effect vs. placebo; Trend towards increased risk vs. lysine analogues | [14][16] |
| Myocardial Infarction | No significant effect | No significant effect | [14][16][17] |
| Stroke | No significant effect | Trend towards increased risk (181% increase in risk of stroke/encephalopathy in one study) | [14][17] |
| Renal Dysfunction/Failure | Insufficient data for robust comparison | Statistically significant increased risk (RR: 1.47) |[15][18][19] |
Section 4: Experimental Protocols
Protease Inhibition Assay (General Protocol)
This protocol describes a generalized colorimetric method for determining the inhibitory activity of a compound against a specific protease, such as trypsin, using a chromogenic substrate.
1. Materials and Reagents:
-
Buffer: 200 mM Triethanolamine, 20 mM CaCl₂, pH 7.8 at 25°C.[20]
-
Protease Solution: Purified protease (e.g., Trypsin) dissolved in cold 1 mM HCl to a working concentration (e.g., 1040-1560 units/mL).[20]
-
Substrate Solution: Chromogenic substrate (e.g., Nα-Benzoyl-DL-arginine p-nitroanilide - BAPNA) at a concentration of 1.0 mg/mL in purified water.[20]
-
Inhibitor Solutions: Serial dilutions of aprotinin or this compound in the appropriate solvent (e.g., purified water).
-
Apparatus: Spectrophotometer or 96-well plate reader capable of measuring absorbance at 405 nm, temperature-controlled cuvette/plate holder, micropipettes.
2. Procedure:
-
Preparation: Set up reactions in microcentrifuge tubes or a 96-well plate. For each inhibitor concentration, prepare a test sample and a control (no enzyme). Also, prepare a positive control (enzyme, no inhibitor) and a blank (buffer only).
-
Pre-incubation: To the appropriate wells/tubes, add 100 µL of buffer. Add 50 µL of the inhibitor solution (or solvent for controls). Add 50 µL of the protease solution (or buffer for the no-enzyme control). Incubate the mixture for 15 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the pre-warmed (25°C) substrate solution to all wells/tubes to start the reaction.[20]
-
Measurement: Immediately place the plate in the reader and measure the change in absorbance at 405 nm (A₄₀₅) every minute for 10-20 minutes. The rate of p-nitroaniline production from BAPNA cleavage is directly proportional to the protease activity.[20]
-
Data Analysis:
-
Calculate the reaction rate (ΔA₄₀₅/min) for each sample from the linear portion of the curve.
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Reaction)] x 100
-
Plot percent inhibition versus inhibitor concentration (on a log scale) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Section 5: Summary and Conclusion
The comparison between this compound and aprotinin reveals two distinct protease inhibitors with different strengths and applications.
-
Aprotinin is a potent, broad-spectrum serine protease inhibitor that directly and competitively blocks the active sites of multiple enzymes in the coagulation and fibrinolytic cascades.[1][2] This broad activity makes it highly effective at reducing blood loss, as demonstrated by clinical data showing a greater reduction in total blood loss compared to EACA.[15] However, its bovine origin and broad mechanism are associated with significant safety concerns, including an increased risk of renal dysfunction and potential for allergic reactions.[15][19]
-
This compound is a synthetic lysine analog with a more targeted mechanism, primarily preventing the activation of plasminogen to plasmin.[4][9] While slightly less effective than high-dose aprotinin in reducing the total volume of blood loss, it demonstrates comparable efficacy in reducing the need for blood transfusions.[14][15] Crucially, EACA has not been associated with the increased risk of renal, cardiac, or cerebral adverse events observed with aprotinin, making it a safer alternative.[17]
References
- 1. Aprotinin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]
- 5. Aprotinin [sigmaaldrich.com]
- 6. interchim.fr [interchim.fr]
- 7. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. apexbt.com [apexbt.com]
- 13. egg-white-lysozyme.com [egg-white-lysozyme.com]
- 14. ahajournals.org [ahajournals.org]
- 15. ahajournals.org [ahajournals.org]
- 16. cmaj.ca [cmaj.ca]
- 17. jvsmedicscorner.com [jvsmedicscorner.com]
- 18. ahajournals.org [ahajournals.org]
- 19. ahajournals.org [ahajournals.org]
- 20. Enzymatic Assay of Aprotinin [sigmaaldrich.com]
6-Aminocaproic Acid: A Comparative Performance Analysis in Cell-Based vs. Cell-Free Fibrinolysis Assays
For researchers, scientists, and drug development professionals, understanding the nuances of how an antifibrinolytic agent like 6-Aminocaproic acid (EACA) performs in different assay systems is critical for accurate preclinical assessment and clinical application. This guide provides a detailed comparison of EACA's efficacy in cell-based (whole blood) and cell-free (plasma) assays, supported by experimental data and detailed protocols.
Executive Summary
This compound is a synthetic lysine analog that functions as an antifibrinolytic agent by inhibiting plasminogen activation and, to a lesser degree, plasmin activity.[1][2][3][4][5] The evaluation of its potency is heavily dependent on the chosen assay methodology. Cell-free assays, which utilize plasma, offer a simplified system to study the direct effects of EACA on the soluble components of the fibrinolytic system. In contrast, cell-based assays, conducted with whole blood, provide a more physiologically relevant model by incorporating the influence of blood cells, such as platelets and red blood cells, on clot formation and lysis.[6][7] This guide will delve into the quantitative differences in EACA's performance observed in these two assay types, provide detailed experimental protocols, and visualize the underlying biological and experimental workflows.
Data Presentation: Quantitative Comparison of this compound Performance
The following tables summarize the key performance indicators of this compound in both cell-free and cell-based assays based on published literature.
Table 1: Performance of this compound in Cell-Free (Plasma-Based) Assays
| Assay Type | Sample Type | EACA Concentration | Key Findings | Reference |
| Thromboelastography | Human Plasma | 13 µg/mL | Significantly increased the rate of clot growth compared to control (0 µg/mL EACA). | [8] |
| Thromboelastography | Human Plasma | 65 µg/mL | Showed a concentration-dependent increase in clot strength. | [8] |
| Thromboelastography | Human Plasma | 130 µg/mL | Abolished fibrinolysis for at least 30 minutes in the presence of high concentrations of tissue plasminogen activator (tPA). | [8][9] |
| Thromboelastography | Reference Plasma | IC₅₀ = 6.5 µg/mL (1.6x10⁻⁴ mol/l) | Determined the half-maximal inhibitory concentration for clot lysis. | [1][10] |
Table 2: Performance of this compound in Cell-Based (Whole Blood) Assays
| Assay Type | Sample Type | EACA Dosage (in vivo) | Plasma EACA Concentration | Key Findings | Reference |
| Thromboelastography | Canine Whole Blood | 20 mg/kg (oral) | Not specified for this dose | Significantly reduced the percentage of fibrinolysis at 60 and 240 minutes post-administration compared to baseline. | [11] |
| Thromboelastography | Canine Whole Blood | 100 mg/kg (oral) | ~26.3 ± 14 µg/mL | More effectively inhibited fibrinolysis at 240 minutes compared to the 20 mg/kg dose. | [7][11] |
| Thromboelastography | Human Whole Blood | In vitro addition of 0.09% EACA | Not Applicable | Improved coagulation and eliminated fibrinolytic activity in all tested samples during liver transplantation. | [12] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methods described, the following diagrams have been generated using Graphviz.
Experimental Protocols
1. Cell-Free Assay: Tissue Plasminogen Activator (tPA)-Induced Plasma Clot Lysis
This protocol is adapted from methodologies described in the literature.[2][3][6]
-
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Recombinant tissue factor (TF)
-
Recombinant human tissue plasminogen activator (tPA)
-
Calcium chloride (CaCl₂) solution (e.g., 100 mM)
-
This compound stock solution
-
Tris-HCl buffer (pH 7.5)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm at 37°C
-
-
Procedure:
-
Prepare serial dilutions of this compound in Tris-HCl buffer.
-
In each well of the 96-well plate, pre-form plasma clots by mixing 140 µL of PPP, 20 µL of TF, and 20 µL of 100 mM CaCl₂.
-
Incubate the plate at 37°C for 30 minutes to allow for complete coagulation.
-
Prepare solutions of tPA with the various concentrations of this compound (and a vehicle control) in Tris-HCl buffer.
-
Add 20 µL of the tPA/EACA solution on top of each pre-formed plasma clot. The final concentration of tPA is typically around 10.0 µg/mL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for up to 6 hours, or until the clots are fully lysed.
-
The change in absorbance over time reflects the density of the clot, and the rate of decrease in absorbance indicates the rate of fibrinolysis.
-
2. Cell-Based Assay: Thromboelastography (TEG)
This protocol is a generalized procedure based on descriptions of TEG analysis.[4][13][14]
-
Materials:
-
Freshly collected citrated whole blood
-
TEG® analyzer (e.g., Haemoscope TEG 5000)
-
TEG cups and pins
-
Calcium chloride (CaCl₂) solution (e.g., 0.2 M)
-
Activator (e.g., kaolin or tissue factor)
-
This compound stock solution
-
-
Procedure:
-
Allow the TEG analyzer to warm up to 37°C.
-
Prepare the required dilutions of this compound.
-
In a TEG cup, add 20 µL of 0.2 M CaCl₂.
-
Add the desired volume of this compound solution or a vehicle control.
-
Add the appropriate activator according to the manufacturer's instructions.
-
Pipette 340 µL of citrated whole blood into the cup.
-
Mix the sample gently and place the cup into the TEG analyzer.
-
Lower the pin into the cup to start the analysis.
-
The instrument will monitor and record the viscoelastic properties of the clot as it forms and lyses.
-
Key parameters to analyze include:
-
R time: Time to initial fibrin formation.
-
K time and α-angle: Rate of clot formation.
-
Maximum Amplitude (MA): The maximum strength of the clot.
-
LY30: The percentage of clot lysis 30 minutes after MA is achieved.
-
-
Conclusion
The evaluation of this compound's antifibrinolytic activity yields different quantitative results depending on the assay system employed. Cell-free assays are invaluable for determining the direct inhibitory effects of EACA on the enzymatic components of the fibrinolytic cascade and for establishing parameters like IC₅₀. However, these assays may not fully recapitulate the complex in vivo environment. Cell-based assays, such as thromboelastography, provide a more holistic view of EACA's performance by incorporating the contributions of platelets and other blood cells, which are known to influence fibrin structure and lysis. The data presented here indicates that while plasma-based assays can define a specific inhibitory concentration, whole blood assays are crucial for understanding the functional consequences of EACA administration in a more physiologically relevant context. For comprehensive drug development and clinical application, it is recommended to utilize both cell-free and cell-based assays to gain a complete understanding of the efficacy of antifibrinolytic agents like this compound.
References
- 1. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4.2. Clot Lysis Assay [bio-protocol.org]
- 3. www1.wfh.org [www1.wfh.org]
- 4. Thromboelastography | HE [hematology.mlsascp.com]
- 5. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 6. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Effect of aminocaproic acid on clot strength and clot lysis of canine blood determined by use of an in vitro model of hyperfibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Epsilon-aminocaproic Acid for Treatment of Fibrinolysis during Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.4. Thromboelastography [bio-protocol.org]
- 14. Thromboelastometry [practical-haemostasis.com]
Unraveling Antifibrinolytic Activity: A Comparative Guide to 6-Aminocaproic Acid and Other Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifibrinolytic activity of 6-Aminocaproic acid against two other widely recognized inhibitors: tranexamic acid and aprotinin. This document synthesizes experimental data to offer a clear perspective on their relative potencies and mechanisms of action, supported by detailed experimental protocols and visual pathway representations.
Executive Summary
Fibrinolysis, the enzymatic breakdown of fibrin in blood clots, is a crucial physiological process. However, its overactivation can lead to excessive bleeding. Antifibrinolytic agents are vital in controlling such conditions. This guide focuses on a cross-validation of this compound's (also known as epsilon-aminocaproic acid or EACA) antifibrinolytic activity with that of tranexamic acid and aprotinin. While all three are effective in inhibiting fibrinolysis, they exhibit distinct potencies and mechanisms of action. Tranexamic acid, a lysine analog like this compound, is demonstrably more potent. Aprotinin, a serine protease inhibitor, acts through a different mechanism, directly inhibiting key enzymes in the fibrinolytic cascade.
Comparative Analysis of Inhibitor Potency
The antifibrinolytic potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Ki). The table below summarizes key quantitative data from various in vitro studies. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
| Inhibitor | Parameter | Value | Assay Condition |
| This compound | IC50 | 1.6 x 10⁻⁴ mol/L | Thromboelastographic analysis of clot lysis in reference plasma.[1] |
| Tranexamic Acid | IC50 | 24.1 ± 1.1 µmol/L | Spectrophotometric quantification of clot fibrinolysis in human plasma.[2] |
| IC50 | 3.79 ± 0.17 mg/L (~2.4 x 10⁻⁵ mol/L) | Spectrophotometric measurement of plasma turbidity following tPA-induced fibrinolysis.[3] | |
| Aprotinin | IC50 | 0.16 ± 0.02 µmol/L | Spectrophotometric quantification of clot fibrinolysis in human plasma.[2] |
| Ki (for Plasmin) | 1 nM | Purified systems.[4] | |
| Ki (for Kallikrein) | 3 x 10⁻⁸ M | Inhibition of human plasma kallikrein.[4][5] |
Mechanisms of Action
The antifibrinolytic effects of these inhibitors are achieved through distinct molecular interactions within the fibrinolytic pathway.
This compound and Tranexamic Acid: Lysine Analogs
Both this compound and tranexamic acid are synthetic analogs of the amino acid lysine.[6][7] Their primary mechanism of action involves competitively inhibiting the binding of plasminogen and plasmin to fibrin.[6] Fibrin contains lysine binding sites that are crucial for the localization and activation of plasminogen to plasmin, the key enzyme responsible for fibrin degradation. By occupying these binding sites, this compound and tranexamic acid prevent the formation of plasmin on the fibrin clot surface, thereby inhibiting fibrinolysis.[6] Tranexamic acid exhibits a higher affinity for these binding sites, making it a more potent inhibitor than this compound.[8]
Aprotinin: A Broad-Spectrum Serine Protease Inhibitor
Aprotinin is a naturally occurring polypeptide that acts as a broad-spectrum serine protease inhibitor.[2] Unlike the lysine analogs, aprotinin directly inhibits the enzymatic activity of several key proteases in the coagulation and fibrinolytic systems, including plasmin and plasma kallikrein.[4][5] Its inhibition of plasmin directly prevents the breakdown of fibrin clots. Furthermore, by inhibiting kallikrein, aprotinin can also modulate the intrinsic pathway of coagulation.
Visualizing the Fibrinolytic Pathway and Inhibition
To better understand the mechanisms of these inhibitors, it is essential to visualize the fibrinolytic pathway.
Figure 1: Simplified signaling pathway of fibrinolysis and points of inhibition.
Experimental Protocols
A variety of in vitro assays are employed to assess the antifibrinolytic activity of compounds. Below are detailed methodologies for key experiments.
Clot Lysis Assay (Turbidimetric Method)
This assay measures the ability of an inhibitor to prevent the lysis of a pre-formed clot.
Materials:
-
Human plasma (citrated)
-
Tissue factor (TF)
-
Calcium chloride (CaCl₂)
-
Tissue plasminogen activator (t-PA)
-
Test inhibitors (this compound, tranexamic acid, aprotinin)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the test inhibitors in a suitable buffer.
-
In a 96-well plate, add human plasma.
-
Add the test inhibitor solutions to the respective wells.
-
Initiate clot formation by adding a mixture of tissue factor and CaCl₂.
-
Allow the clot to form by incubating at 37°C.
-
Induce fibrinolysis by adding a solution of t-PA to each well.
-
Immediately begin monitoring the change in optical density (OD) at 405 nm over time at 37°C. The OD will initially increase as the clot forms and then decrease as it lyses.
-
The time to 50% clot lysis is determined for each inhibitor concentration.
-
Plot the lysis time against the inhibitor concentration to determine the IC50 value.
Figure 2: Experimental workflow for the clot lysis assay.
Euglobulin Clot Lysis Time (ECLT) Assay
The ECLT assay is a global test of fibrinolytic activity.[5][9]
Materials:
-
Citrated platelet-poor plasma (PPP)
-
Acetic acid (0.017%)
-
Borate buffer (pH 9.0)
-
Thrombin
-
Water bath at 37°C
Procedure:
-
Collect blood in citrated tubes and prepare PPP by centrifugation.
-
Dilute the PPP with cold acetic acid to precipitate the euglobulin fraction, which contains fibrinogen, plasminogen, and plasminogen activators.
-
Centrifuge the mixture in the cold and discard the supernatant.
-
Resuspend the euglobulin pellet in borate buffer.
-
Add thrombin to the resuspended euglobulins to initiate clot formation.
-
Incubate the clot in a water bath at 37°C and record the time it takes for the clot to completely dissolve.
-
The presence of antifibrinolytic agents will prolong the clot lysis time.
Fibrin Plate Assay
This method provides a visual and semi-quantitative assessment of fibrinolytic activity.[3][10][11]
Materials:
-
Fibrinogen solution
-
Thrombin solution
-
Agarose
-
Petri dishes
-
Test inhibitors
Procedure:
-
Prepare a fibrin-agarose gel by mixing fibrinogen and agarose solutions, and then adding thrombin to initiate polymerization in a Petri dish.
-
Once the gel has solidified, create small wells in the fibrin plate.
-
Apply solutions of the test inhibitors at different concentrations into the wells.
-
Incubate the plates at 37°C for a specified period (e.g., 18-24 hours).
-
Fibrinolytic activity will result in a clear zone of lysis around the well.
-
The diameter of the lytic zone is inversely proportional to the concentration of the antifibrinolytic agent.
Chromogenic Plasmin Substrate Assay
This assay directly measures the enzymatic activity of plasmin and its inhibition.[12][13][14]
Materials:
-
Purified plasmin
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Test inhibitors
-
96-well microplate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add a solution of purified plasmin.
-
Add serial dilutions of the test inhibitors to the wells containing plasmin and incubate briefly.
-
Add the chromogenic substrate to each well.
-
The plasmin will cleave the substrate, releasing a colored product (p-nitroaniline), which can be measured spectrophotometrically at 405 nm.
-
The rate of color development is proportional to the plasmin activity.
-
Inhibitors will reduce the rate of color change, allowing for the determination of their inhibitory constants (Ki).
Conclusion
This compound, tranexamic acid, and aprotinin are all effective antifibrinolytic agents, each with a distinct profile of potency and mechanism of action. Tranexamic acid is a more potent lysine analog than this compound. Aprotinin, through its direct inhibition of serine proteases, offers a different therapeutic approach. The choice of inhibitor will depend on the specific clinical or research context, considering factors such as required potency, route of administration, and potential off-target effects. The experimental protocols provided in this guide offer a foundation for the in vitro cross-validation and further investigation of these and other novel antifibrinolytic compounds.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. researchgate.net [researchgate.net]
- 3. karger.com [karger.com]
- 4. The fibrin plate method for estimating fibrinolytic activity. | Semantic Scholar [semanticscholar.org]
- 5. Laboratory evaluation of a new integrative assay to phenotype plasma fibrinolytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. The ratio of concentrations of aminocaproic acid and tranexamic acid that prevent plasmin activation of platelets does not provide equivalent inhibition of plasmatic fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Euglobulin Clot Lysis Time [ECLT] [practical-haemostasis.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. endotell.ch [endotell.ch]
- 13. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. innov-research.com [innov-research.com]
A Head-to-Head Battle: Unmasking the Potency of 6-Aminocaproic Acid and Its Analogs in Fibrinolysis Inhibition
For researchers and drug development professionals navigating the landscape of antifibrinolytic agents, a clear, data-driven comparison of their potency is paramount. This guide provides an objective analysis of 6-Aminocaproic acid (EACA) and its prominent chemical analog, tranexamic acid (TXA), supported by experimental data to delineate their comparative efficacy.
At the heart of their therapeutic action, both this compound and tranexamic acid function as lysine analogs, competitively inhibiting the binding of plasminogen and plasmin to fibrin. This action effectively blocks the dissolution of fibrin clots, a critical mechanism in controlling excessive bleeding. While structurally similar, their chemical nuances translate into significant differences in potency.
Quantitative Potency: A Clear Divide
Experimental evidence consistently demonstrates that tranexamic acid is a substantially more potent antifibrinolytic agent than this compound. The potency advantage of TXA is reported to be in the range of 6 to 10 times greater than EACA.[1][2] This superior potency is reflected in the lower concentrations of TXA required to achieve the same level of fibrinolytic inhibition as EACA.
Recent studies have quantified this difference through direct comparative assays. For instance, in inhibiting urokinase plasminogen activator (uPA), a key enzyme in the fibrinolytic cascade, tranexamic acid exhibits a significantly lower half-maximal inhibitory concentration (IC50) than this compound. Similarly, the concentration of TXA needed to completely inhibit fibrinolysis in human plasma is markedly lower than that of EACA.
A summary of the key quantitative comparisons is presented in the table below:
| Compound | Assay | Target/System | IC50 / Inhibitory Concentration | Reference |
| Tranexamic Acid (TXA) | uPA Inhibition | Urokinase Plasminogen Activator (uPA) | 3.63 ± 0.16 mM | [3] |
| This compound (EACA) | uPA Inhibition | Urokinase Plasminogen Activator (uPA) | 25.25 ± 1.50 mM | [3] |
| Tranexamic Acid (TXA) | uPA-mediated Plasminogen Activation | Plasminogen | 4.53 ± 0.66 mM | [3] |
| This compound (EACA) | uPA-mediated Plasminogen Activation | Plasminogen | 26.84 ± 0.67 mM | [3] |
| Tranexamic Acid (TXA) | Fibrinolysis Inhibition in Human Plasma | Human Plasma | 14.7 µg/mL | [4][5] |
| This compound (EACA) | Fibrinolysis Inhibition in Human Plasma | Human Plasma | 122.0 µg/mL | [4][5] |
The Fibrinolytic Pathway: Mechanism of Action
The antifibrinolytic effect of this compound and its analogs is centered on the inhibition of the plasminogen activation system. This pathway is a cascade of enzymatic reactions that ultimately leads to the degradation of fibrin, the primary protein component of blood clots. The diagram below illustrates the key steps in this pathway and the points of inhibition by these lysine analogs.
Experimental Protocols for Potency Assessment
The quantitative data presented in this guide are derived from established in vitro assays designed to measure antifibrinolytic activity. Below are detailed methodologies for two such key experiments.
Turbidimetric Plasma Clot Lysis Assay
This assay provides a global assessment of an agent's ability to inhibit fibrinolysis in a plasma environment.
Principle: The formation and subsequent lysis of a fibrin clot in plasma are monitored by measuring changes in turbidity (optical density) over time. An antifibrinolytic agent will delay or prevent the lysis of the clot.
Methodology:
-
Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Reagent Mixture: A reagent mixture is prepared containing a coagulation activator (e.g., tissue factor and calcium chloride) and a plasminogen activator (e.g., tissue-type plasminogen activator, tPA) to induce clot formation and subsequent lysis.[6][7]
-
Assay Procedure:
-
The test compound (this compound or its analog) at various concentrations is added to the plasma.
-
The reagent mixture is then added to the plasma in a 96-well microplate.
-
The plate is incubated at 37°C, and the absorbance (typically at 405 nm) is read at regular intervals using a microplate reader.
-
-
Data Analysis: A clot lysis curve is generated by plotting absorbance against time. Key parameters such as the time to 50% clot lysis are determined. The concentration of the test compound that produces a 50% inhibition of clot lysis (IC50) can then be calculated.[6]
Fibrin Plate Assay
This classic assay directly visualizes and quantifies the lytic activity of plasmin and the inhibitory effect of antifibrinolytic agents.
Principle: A solution containing a fibrinolytic agent is applied to a plate containing a layer of fibrin. The agent diffuses into the fibrin, causing it to lyse, which results in a clear zone. The size of this lytic zone is proportional to the activity of the agent. Antifibrinolytic compounds will reduce the size of the lytic zone.
Methodology:
-
Fibrin Plate Preparation:
-
Sample Application:
-
Small wells are punched into the fibrin plate.
-
A fixed amount of a plasmin solution (or a plasminogen activator) is added to each well, along with varying concentrations of the antifibrinolytic agent being tested.
-
-
Incubation: The plate is incubated at 37°C for a set period (e.g., 18 hours).[10]
-
Data Analysis:
-
The diameter of the clear, lytic zone around each well is measured.
-
The area of lysis is calculated.
-
A dose-response curve is generated by plotting the lytic area against the concentration of the antifibrinolytic agent, from which the IC50 can be determined.
-
Conclusion
The quantitative data unequivocally establishes tranexamic acid as a more potent inhibitor of fibrinolysis than this compound. This heightened potency, evidenced by lower IC50 values and effective inhibitory concentrations, is a critical consideration for researchers in the fields of hematology, surgery, and emergency medicine, as well as for professionals involved in the development of novel antifibrinolytic therapies. The experimental protocols detailed herein provide a robust framework for the continued evaluation and comparison of these and other emerging antifibrinolytic compounds.
References
- 1. Intravenous Tranexamic Acid Versus Topical Aminocaproic Acid: Which Method Has the Least Blood Loss and Transfusion Rates? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Commentary: Epsilon-aminocaproic acid versus tranexamic acid, the David and Goliath of antifibrinolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tranexamic acid is an active site inhibitor of urokinase plasminogen activator - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of tranexamic acid and ε-aminocaproic acid concentrations required to inhibit fibrinolysis in plasma of dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www1.wfh.org [www1.wfh.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking 6-Aminocaproic Acid: A Comparative Guide to Novel Protease Inhibitors in Fibrinolysis
For Immediate Release
[City, State] – November 20, 2025 – In the landscape of antifibrinolytic agents, 6-Aminocaproic acid has long been a staple for controlling bleeding by inhibiting premature clot dissolution. However, the quest for enhanced potency, specificity, and improved safety profiles has driven the development of novel protease inhibitors. This guide provides a comprehensive performance comparison of this compound against a selection of these newer agents, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.
Comparative Performance of Antifibrinolytic Agents
The following table summarizes the in vitro potency of this compound and selected novel protease inhibitors. The data highlights the diverse methodologies used to assess inhibitor performance and underscores the significant potency of emerging drug candidates.
| Inhibitor | Target(s) | Assay Type | Performance Metric | Value |
| This compound | Plasminogen, Plasmin | Thromboelastography | IC50 | 1.6 x 10⁻⁴ M[1] |
| Plasmin | Competitive Inhibition Assay | Ki | 0.32 mM[2] | |
| Tranexamic Acid | Plasminogen | Plasminogen Binding Assay | IC50 | 0.676 mM[3] |
| Aprotinin | Plasmin | Enzyme Inhibition Assay | Ki | 1 nM[4] |
| 1,2,3-Triazole Derivative | Fibrinolysis | Clot Lysis Assay | IC50 | ~2.5-fold lower than Tranexamic Acid[5][6][7][8] |
| H-d-Ala-Phe-Lys-EACA-NH2 | Plasmin | Amidolytic Activity Assay | IC50 | 0.02 mM[9] |
Mechanism of Action: A Shift from Broad to Targeted Inhibition
This compound, a synthetic analog of the amino acid lysine, exerts its antifibrinolytic effect by binding to the lysine-binding sites of plasminogen.[10][11] This prevents plasminogen from binding to fibrin, thereby inhibiting its activation to plasmin, the primary enzyme responsible for fibrin degradation. While effective, this mechanism is relatively non-specific.
In contrast, novel protease inhibitors often exhibit more targeted mechanisms. Aprotinin, a serine protease inhibitor, directly and reversibly inhibits the enzymatic activity of plasmin and other proteases like trypsin and kallikrein.[4][6][12] The new 1,2,3-triazole derivatives also appear to target the lysine-binding sites of plasminogen but with significantly higher affinity than existing lysine analogs.[5] Peptide-based inhibitors, such as the modified EACA peptide, are designed to interact with high specificity with the active site of plasmin.[9]
Signaling Pathways and Experimental Workflows
To understand the broader context of these inhibitors, it is crucial to visualize the fibrinolytic pathway and the experimental setups used for their evaluation.
Detailed Experimental Protocols
Enzyme Activity Assays (Chromogenic/Fluorogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an inhibitor against a target protease.
Principle: A specific substrate for the protease is labeled with a chromophore or fluorophore. Upon cleavage by the enzyme, the label is released, leading to a measurable change in absorbance or fluorescence. The presence of an inhibitor reduces the rate of substrate cleavage.
Methodology:
-
Reagents: Purified protease (e.g., plasmin), chromogenic or fluorogenic substrate, assay buffer, and test inhibitor at various concentrations.
-
Procedure:
-
The protease is pre-incubated with varying concentrations of the inhibitor in a microplate well.
-
The substrate is added to initiate the reaction.
-
The change in absorbance or fluorescence is monitored over time using a microplate reader.
-
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable dose-response curve fitting model.
Surface Plasmon Resonance (SPR)
Objective: To determine the binding affinity (KD) and kinetics (association rate constant, ka; dissociation rate constant, kd) of an inhibitor to its target protease.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which the target protease is immobilized. The binding of an inhibitor to the immobilized protease causes a change in the refractive index, which is detected in real-time.
Methodology:
-
Immobilization: The target protease is covalently coupled to the surface of a sensor chip.
-
Binding Analysis: A solution containing the inhibitor at a specific concentration is flowed over the sensor surface, and the association is monitored. Subsequently, a buffer is flowed over the surface to monitor the dissociation of the inhibitor-protease complex. This is repeated for a range of inhibitor concentrations.
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to kinetic models to determine ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
Conclusion
While this compound remains a clinically relevant antifibrinolytic agent, the development of novel protease inhibitors with enhanced potency and specificity represents a significant advancement in the field. The data presented in this guide demonstrates the potential of these new compounds to offer improved therapeutic options for the management of bleeding disorders. Further preclinical and clinical investigations are warranted to fully elucidate the safety and efficacy profiles of these promising new agents.
References
- 1. Comparison between the clot-protecting activity of a mutant plasminogen activator inhibitor-1 with a very long half-life and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,3-Triazole Derivatives as Novel Antifibrinolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. merit.url.edu [merit.url.edu]
- 8. researchgate.net [researchgate.net]
- 9. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Aminocaproic acid - Wikipedia [en.wikipedia.org]
- 12. ashpublications.org [ashpublications.org]
Safety Operating Guide
Proper Disposal of 6-Aminocaproic Acid: A Guide for Laboratory Professionals
Effective management of chemical waste is paramount for ensuring laboratory safety and environmental protection. This document provides essential, step-by-step guidance for the proper disposal of 6-aminocaproic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures will support a safe and compliant laboratory environment.
The fundamental principle for the disposal of this compound is to manage it as a chemical substance, preventing its release into the environment. This involves proper containment, labeling, and transfer to a licensed waste disposal facility. It is crucial to consult and comply with all applicable local, state, and federal regulations concerning chemical waste disposal.[1][2][3]
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat.[4] In case of a spill, prevent the formation of dust and avoid inhalation.[1][5] Spilled material should be swept up or vacuumed and placed into a suitable, labeled container for disposal.[2]
Quantitative Data
While this compound is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), its disposal is governed by general chemical waste regulations. The following table summarizes key regulatory information.
| Parameter | Value/Information | Source |
| EPA Hazardous Waste Code | Not specifically listed. Disposal as a hazardous waste is required only if the waste exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or is mixed with a listed hazardous waste. | [6][7][8] |
| CERCLA Reportable Quantity (RQ) | Not listed as a CERCLA hazardous substance; therefore, no specific RQ is assigned. | [9][10][11][12] |
| Water Hazard Class | Class 1: Slightly hazardous for water. Large quantities should not be allowed to reach ground water, water courses, or sewage systems. | [13] |
Experimental Protocols
Currently, there are no standardized, publicly available experimental protocols for the in-lab neutralization or chemical treatment of this compound waste prior to disposal. The recommended best practice is to collect the waste for removal by a licensed professional waste disposal service.
Disposal Workflow
The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Step-by-Step Disposal Procedures
-
Identification and Segregation :
-
Identify all waste streams containing this compound, including unused product, contaminated consumables (e.g., weigh boats, gloves), and spill cleanup materials.
-
If the this compound waste is not mixed with other chemicals, segregate it into a dedicated waste container.
-
-
Containerization :
-
Select a container that is in good condition, compatible with the chemical, and can be securely sealed.[1] The original product container is often a suitable choice.
-
For liquid waste, ensure the container is designed for liquids to prevent leaks.
-
-
Labeling :
-
Clearly label the waste container with its contents, including "this compound Waste" and the approximate concentration. If mixed with other substances, list all components and their percentages.
-
The words "HAZARDOUS WASTE" should be included on the label if the waste meets the criteria for hazardous waste or if required by your institution's policy.
-
-
Storage :
-
Keep the waste container tightly sealed at all times, except when adding waste.
-
Store the container in a designated and properly ventilated satellite accumulation area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1]
-
-
Disposal :
-
Do not dispose of this compound down the drain or in regular municipal trash.[1][5]
-
Contact a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1]
-
One approved disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[10] However, this should only be performed by a licensed facility.
-
Empty containers should also be disposed of as unused product unless they have been thoroughly cleaned.[1] Perfectly cleaned containers may be recycled.[1]
-
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. Waste Code [rcrainfo.epa.gov]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. actenviro.com [actenviro.com]
- 9. epa.gov [epa.gov]
- 10. phmsa.dot.gov [phmsa.dot.gov]
- 11. scemd.org [scemd.org]
- 12. dor.wa.gov [dor.wa.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
